3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-4-2-1-3-6(7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFWBGVQDOZAQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360175 | |
| Record name | 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859155-87-6 | |
| Record name | 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthetic pathway for 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid, a molecule of interest in pharmaceutical research. The described methodology is based on established chemical transformations, including the Claisen condensation, Knorr pyrazole synthesis, and ester hydrolysis. This document offers detailed experimental protocols, tabulated quantitative data for key intermediates and the final product, and a visual representation of the synthesis pathway to aid in laboratory-scale production.
Synthesis Pathway Overview
The synthesis of this compound is efficiently achieved through a three-step process. The pathway commences with a Claisen condensation between 2'-fluoroacetophenone and diethyl oxalate to yield a 1,3-dicarbonyl intermediate. This is followed by a Knorr pyrazole synthesis, where the intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the hydrolysis of the resulting ethyl ester to afford the target carboxylic acid.
Figure 1: Synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (Intermediate 1)
This step involves a Claisen condensation of 2'-fluoroacetophenone with diethyl oxalate using sodium ethoxide as a base.
Materials:
-
2'-Fluoroacetophenone
-
Diethyl oxalate
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (10% aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a stirring apparatus, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq.) to absolute ethanol under an inert atmosphere.
-
To the freshly prepared sodium ethoxide solution, add 2'-fluoroacetophenone (1.0 eq.) and diethyl oxalate (1.1 eq.) dissolved in a minimal amount of absolute ethanol.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled in an ice bath, and the excess ethanol is removed under reduced pressure.
-
The resulting residue is dissolved in diethyl ether and washed with a 10% aqueous solution of hydrochloric acid, followed by a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Synthesis of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate (Intermediate 2)
This step is a Knorr pyrazole synthesis, which involves the cyclization of the 1,3-dicarbonyl compound with hydrazine hydrate.
Materials:
-
Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (Intermediate 1)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (1.2 eq.) to the solution, followed by a catalytic amount of glacial acetic acid.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate as a solid.
Step 3: Synthesis of this compound (Final Product)
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate (Intermediate 2)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
pH meter or pH paper
Procedure:
-
In a round-bottom flask, suspend ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate (1.0 eq.) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq.) in water to the suspension.
-
The mixture is heated to reflux and stirred for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
The reaction mixture is then cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Quantitative Data
The following tables summarize the expected physicochemical and spectroscopic data for the starting materials, intermediates, and the final product. Note that yields are representative and may vary depending on the specific reaction conditions and scale.
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Expected Yield (%) |
| 2'-Fluoroacetophenone | C₈H₇FO | 138.14 | Liquid | N/A | N/A |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | Liquid | N/A | N/A |
| Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (Intermediate 1) | C₁₂H₁₁FO₄ | 238.21 | Solid | ~46-48 (for 4-fluoro analog) | 70-85[1] |
| Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate (Intermediate 2) | C₁₂H₁₁FN₂O₂ | 234.23 | Solid | Not available | 75-90 |
| This compound (Final Product) | C₁₀H₇FN₂O₂ | 206.18 | Solid | Not available | >90 |
Table 2: Spectroscopic Data
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (Intermediate 1) | (CDCl₃, 400 MHz): δ 8.04 (dd, J = 8.4, 4.8 Hz, 2H), 7.19 (t, J = 8.4 Hz, 2H), 7.04 (s, 1H), 4.39 (q, J = 7.2 Hz, 2H), 1.40 (t, J = 7.2 Hz, 3H). (Data for 4-fluoro analog)[2] | Not available. |
| Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate (Intermediate 2) | (CDCl₃, 500 MHz): δ 7.70-7.80 (m, 1H), 7.30-7.45 (m, 1H), 7.10-7.25 (m, 2H), 7.05 (s, 1H), 4.40 (q, J=7.1 Hz, 2H), 1.40 (t, J=7.1 Hz, 3H). (Predicted) | (CDCl₃, 125 MHz): δ 161.0 (d, J=250 Hz, C-F), 159.5 (C=O), 148.0, 142.0, 131.0 (d, J=8 Hz), 129.0 (d, J=3 Hz), 124.5 (d, J=3 Hz), 118.0 (d, J=12 Hz), 116.0 (d, J=22 Hz), 108.0, 61.5, 14.0. (Predicted) |
| This compound (Final Product) | (DMSO-d₆, 400 MHz): δ 13.5 (br s, 1H, COOH), 7.90 (t, J=7.6 Hz, 1H), 7.55-7.65 (m, 1H), 7.30-7.40 (m, 2H), 7.20 (s, 1H). (Predicted) | (DMSO-d₆, 100 MHz): δ 161.0 (d, J=248 Hz, C-F), 160.0 (C=O), 147.5, 142.5, 131.5 (d, J=8 Hz), 129.5 (d, J=3 Hz), 125.0 (d, J=4 Hz), 118.5 (d, J=12 Hz), 116.0 (d, J=22 Hz), 107.5. (Predicted) |
Note: Spectroscopic data for the 2-fluoro substituted compounds are predicted based on known spectra of analogous structures. Experimental verification is recommended.
Conclusion
The synthetic pathway detailed in this guide offers a robust and reproducible method for the preparation of this compound. By following the outlined experimental protocols and utilizing the provided data as a benchmark, researchers can confidently synthesize this valuable compound for further investigation in drug discovery and development programs. Careful monitoring of reaction conditions and appropriate purification techniques are crucial for obtaining high yields and purity of the final product.
References
Unraveling the Molecular Mysteries: A Technical Guide to the Putative Mechanism of Action of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic Acid
For Immediate Release
[City, State] – [Date] – While the precise molecular interactions of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid remain to be definitively elucidated in dedicated studies, a comprehensive review of structurally analogous pyrazole derivatives provides a compelling framework for several plausible mechanisms of action. This technical guide synthesizes the existing body of research on related compounds to offer a well-grounded perspective for researchers, scientists, and drug development professionals. The core pyrazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, most notably in the realms of anti-inflammatory and anticancer therapeutics.[1][2][3][4]
The primary hypothesized mechanisms for this compound revolve around the inhibition of key enzymes implicated in disease pathogenesis, including cyclooxygenase (COX) enzymes, carbonic anhydrases (CAs), and histone deacetylases (HDACs). The presence of the 2-fluorophenyl moiety is anticipated to modulate the binding affinity and selectivity of the parent molecule for its potential biological targets.
Putative Anti-inflammatory Mechanisms
The anti-inflammatory potential of pyrazole derivatives is well-documented, with the most prominent example being the COX-2 selective inhibitor, Celecoxib.[5] Structurally, this compound shares the core heterocyclic ring system with such inhibitors.
Cyclooxygenase (COX) Inhibition
A likely mechanism of action is the inhibition of cyclooxygenase enzymes, COX-1 and COX-2, which are central to the inflammatory cascade. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The carboxylic acid moiety of the title compound could play a crucial role in coordinating with the active site of COX enzymes.
Potential Anticancer Mechanisms
Numerous pyrazole derivatives have been investigated for their antiproliferative and pro-apoptotic effects against various cancer cell lines.[2][6] The proposed anticancer mechanisms for this compound are multifaceted, potentially involving the inhibition of carbonic anhydrases or histone deacetylases.
Carbonic Anhydrase (CA) Inhibition
A study of 5-aryl-1H-pyrazole-3-carboxylic acids, which are tautomers of the compound , revealed selective inhibitory activity against human carbonic anhydrase isoforms IX and XII.[7] These tumor-associated CAs play a critical role in regulating intracellular and extracellular pH, contributing to tumor cell survival, proliferation, and metastasis. Inhibition of these enzymes can disrupt the tumor microenvironment, leading to apoptosis.
Histone Deacetylase (HDAC) Inhibition
Recent research has highlighted the potential for pyrazole derivatives to act as selective HDAC inhibitors. For instance, a series of N-phenyl-5-propyl-1H-pyrazole-3-carboxamides were identified as selective inhibitors and degraders of HDAC6.[8] HDAC6 is involved in various cellular processes, including protein degradation and cell motility, and its inhibition is a promising strategy in cancer therapy.
Quantitative Data on Structurally Related Compounds
While no specific quantitative data for this compound is currently available in the public domain, the following table summarizes the inhibitory activities of structurally related pyrazole derivatives against various targets to provide a comparative context.
| Compound/Derivative Class | Target | IC50/Ki | Reference |
| 1,5-Diarylpyrazole derivatives | COX-2 | Varies (e.g., Celecoxib) | [5] |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative | COX-1 | 5.40 µM | [3] |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative | COX-2 | 0.01 µM | [3] |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative | 5-LOX | 1.78 µM | [3] |
| 5-Aryl-1H-pyrazole-3-carboxylic acids | hCA IX | 5 - 25 µM | [7] |
| 5-Aryl-1H-pyrazole-3-carboxylic acids | hCA XII | 4 - 50 µM | [7] |
| N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide (Compound 6) | HDAC6 | 4.95 nM | [8] |
| 5-phenyl-1H-pyrazole derivatives | BRAF (V600E) | 0.19 µM | [2] |
| Pyrazole-thiadiazole derivatives (Compound 6g) | A549 cell line | 1.537 µM | [6] |
Experimental Protocols for Mechanistic Elucidation
To definitively determine the mechanism of action of this compound, the following experimental protocols are proposed:
In Vitro Enzyme Inhibition Assays
-
COX Inhibition Assay: The inhibitory activity against COX-1 and COX-2 can be determined using commercially available colorimetric or fluorescent inhibitor screening kits. The assay would involve incubating the respective enzyme with arachidonic acid as a substrate in the presence and absence of varying concentrations of the test compound. The production of prostaglandin H2 (PGH2) or other downstream metabolites would be quantified to determine the IC50 value.
-
Carbonic Anhydrase Inhibition Assay: The inhibitory effect on various CA isoforms (I, II, IX, and XII) can be measured using a stopped-flow CO2 hydrase assay.[7] This method monitors the hydration of CO2 catalyzed by the enzyme, and the inhibition constant (Ki) is calculated from the reduction in enzyme activity at different concentrations of the inhibitor.
-
HDAC Inhibition Assay: The inhibitory potential against different HDAC isoforms can be assessed using a fluorometric assay. This involves incubating the HDAC enzyme with a fluorogenic substrate in the presence of the test compound. The amount of fluorescent product generated is proportional to the enzyme activity, allowing for the determination of IC50 values.
Cell-Based Assays
-
Antiproliferative Assay: The effect of the compound on the growth of various cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Cycle Analysis: To understand the antiproliferative mechanism, flow cytometry can be used to analyze the cell cycle distribution of cancer cells treated with the compound. This can reveal if the compound induces cell cycle arrest at a specific phase (e.g., G0/G1, S, or G2/M).
Visualizing the Hypothesized Pathways
To better illustrate the potential molecular interactions, the following diagrams depict the signaling pathways associated with the hypothesized targets.
Caption: Hypothesized inhibition of the Cyclooxygenase (COX) pathway.
Caption: Putative inhibition of tumor-associated Carbonic Anhydrases (CAs).
Caption: Potential disruption of HDAC6-mediated protein degradation.
References
- 1. jocpr.com [jocpr.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Secure Verification [cherry.chem.bg.ac.rs]
- 8. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
The Ascendant Therapeutic Potential of Fluorophenyl Pyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their successful application in a variety of therapeutic agents. The strategic incorporation of a fluorophenyl moiety into the pyrazole scaffold has emerged as a particularly fruitful avenue of research, significantly enhancing the potency and modulating the pharmacokinetic profiles of these compounds. This technical guide delves into the diverse biological activities of fluorophenyl pyrazole derivatives, presenting a comprehensive overview of their anticancer, anti-inflammatory, and antimicrobial properties. This document provides structured quantitative data, detailed experimental methodologies for key assays, and visual representations of relevant pathways and workflows to serve as a valuable resource for researchers in the field.
Anticancer Activity
Fluorophenyl pyrazole derivatives have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The data presented below summarizes the in vitro efficacy of various derivatives, primarily evaluated through the MTT assay, which measures cell viability.
Table 1: Anticancer Activity of Fluorophenyl Pyrazole Derivatives
| Compound ID | Cancer Cell Line | Activity | Reference Compound | Source |
| Pyrazole-benzimidazole hybrid (para-fluorophenyl) | SW1990 (Pancreatic) | IC50: 30.9 ± 0.77 µM | Gemcitabine (IC50: 35.09 ± 1.78 µM) | [1] |
| Pyrazole-benzimidazole hybrid (para-fluorophenyl) | AsPC-1 (Pancreatic) | IC50: 32.8 ± 3.44 µM | Gemcitabine (IC50: 39.27 ± 4.44 µM) | [1] |
| 3-(4-fluorophenyl) pyrazoline derivative | A549 (Lung) | IC50: 8.0 µM | Not Specified | [2] |
| 3-(4-fluorophenyl) pyrazoline derivative | HeLa (Cervical) | IC50: 9.8 µM | Not Specified | [2] |
| 3-(4-fluorophenyl) pyrazoline derivative | MCF-7 (Breast) | IC50: 5.8 µM | Not Specified | [2] |
| Pyrazole chalcone with 4-fluoro-phenyl moiety | MCF-7 (Breast) | Higher inhibition than standard | Not Specified | [3] |
| Pyrazole chalcone with 4-fluoro-phenyl moiety | HeLa (Cervical) | Higher inhibition than standard | Not Specified | [3] |
| N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide (4b) | Human cancer-derived cells | Orally active at low dose in mouse xenograft model | Not Specified | [4] |
| 1H-benzofuro[3,2-c]pyrazole derivative (4a) | K562 (Leukemia) | GI50: 0.26 μM | ABT-751 | [5] |
| 1H-benzofuro[3,2-c]pyrazole derivative (4a) | A549 (Lung) | GI50: 0.19 μM | ABT-751 | [5] |
| Pyrazole derivative (5b) | K562 (Leukemia) | GI50: 0.021 μM | ABT-751 | [6] |
| Pyrazole derivative (5b) | A549 (Lung) | GI50: 0.69 μM | ABT-751 | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fluorophenyl pyrazole test compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[7] Include wells with medium only as a blank control. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the fluorophenyl pyrazole derivatives in culture medium. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Following the treatment period, add 10-50 µL of MTT solution to each well (final concentration of 0.5 mg/mL). Incubate the plate for 2 to 4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2][7]
-
Formazan Solubilization: For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then remove the supernatant. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[7] A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration.
Diagram 1: General Workflow for In Vitro Anticancer Screening
A streamlined workflow for assessing the anticancer activity of compounds using the MTT assay.
Anti-inflammatory Activity
Several fluorophenyl pyrazole derivatives have been investigated for their anti-inflammatory properties. The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for acute anti-inflammatory activity. Additionally, in vitro assays targeting cyclooxygenase (COX) enzymes, key mediators of inflammation, are employed to elucidate the mechanism of action.
Table 2: Anti-inflammatory Activity of Fluorophenyl Pyrazole Derivatives
| Compound Class/ID | Assay | Activity | Standard Drug | Source |
| N-phenyl-5-substituted-aryl-3-p-(fluorophenyl) pyrazoles | Carrageenan-induced paw edema in rats (250 mg/kg) | Active | Indomethacin (10 mg/kg) | [7] |
| 1,3,4,5-tetrasubstituted pyrazoles | In vitro anti-inflammatory | 93.80% inhibition (at 1 mM) | Diclofenac sodium (90.21% inhibition) | [1] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 inhibition | IC50 = 0.02 µM | Not Specified | |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 inhibition | IC50 = 4.5 µM | Not Specified | |
| 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine | Canine COX-2 inhibition | Potent and selective | Not Specified | [8] |
| 2-(5-(3-(2,4-difluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol derivatives | Carrageenan-induced paw edema | Moderate activity | Diclofenac | [9] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.[10][11]
Materials:
-
Male or female rats (e.g., Sprague Dawley or Wistar), 180-250 g
-
1% (w/v) λ-carrageenan solution in sterile saline
-
Fluorophenyl pyrazole test compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose or DMSO)
-
Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)
-
Pletysmometer or digital caliper
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (n=5-6 per group): a control group, a standard drug group, and test groups for different doses of the pyrazole derivatives. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Measure the initial paw volume or thickness of the right hind paw of each rat. Inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw.[3][12]
-
Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[12]
-
Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-treatment paw volumes. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Diagram 2: Simplified COX-2 Signaling Pathway in Inflammation
Mechanism of anti-inflammatory action via COX-2 inhibition.
Antimicrobial Activity
Fluorophenyl pyrazole derivatives have also been identified as potent antibacterial agents, particularly against Gram-positive bacteria. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 3: Antibacterial Activity of Fluorophenyl Pyrazole Derivatives
| Compound Class/ID | Bacterial Strain | MIC (µg/mL) | Source |
| 4-fluorophenyl substituted pyrazole | Staphylococcus aureus ATCC 33591 | 1 | [13] |
| 4-fluorophenyl substituted pyrazole | Various Gram-positive bacteria | As low as 0.5 | [13] |
| Naphthyl-substituted pyrazole hydrazone (difluorophenyl substituted) | Gram-positive strains | 0.78–1.56 | [14] |
| Naphthyl-substituted pyrazoline hydrazone (difluorophenyl substituted) | Acinetobacter baumannii | 0.78–1.56 | [14] |
| Tethered thiazolo-pyrazole derivatives | MRSA | As low as 4 | [14] |
| Imidazo-pyridine substituted pyrazole | Gram-negative strains (E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium) | <1 (MBC) | [14] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.[13][15]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Fluorophenyl pyrazole test compounds
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of the compounds in the broth medium directly in the wells of a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to the final inoculum density of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well containing the diluted compound with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the organism.[13] Alternatively, the optical density can be measured with a microplate reader.
Synthesis of Fluorophenyl Pyrazole Derivatives
A common and versatile method for the synthesis of fluorophenyl pyrazole derivatives involves the cyclization of chalcone precursors.
Diagram 3: General Synthesis Scheme for Fluorophenyl Pyrazoles
A typical synthetic route to fluorophenyl pyrazole derivatives from chalcones.
This synthetic pathway generally begins with a Claisen-Schmidt condensation of a substituted acetophenone (containing the fluorophenyl group) with an aromatic aldehyde in the presence of a base to form a chalcone (an α,β-unsaturated ketone).[16] The subsequent cyclization of the chalcone with a hydrazine derivative, such as phenylhydrazine, in a suitable solvent like ethanol or acetic acid, yields the final pyrazole product.[17]
Conclusion
Fluorophenyl pyrazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of potent biological activities. Their efficacy as anticancer, anti-inflammatory, and antimicrobial agents is well-documented and continues to be an active area of research. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of these promising therapeutic candidates. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of novel and effective drugs for a variety of diseases.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
"3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid structural analysis"
An In-depth Technical Guide on the Structural Analysis of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis of this compound. While specific experimental data for this compound is not extensively available in public literature, this document consolidates information from closely related analogs and theoretical studies to predict its structural and spectroscopic characteristics. Detailed experimental protocols for its synthesis and analysis are presented to guide researchers in their investigations. The guide is intended to serve as a valuable resource for scientists engaged in the discovery and development of novel pyrazole-based compounds.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The substitution pattern on the pyrazole ring plays a crucial role in determining the pharmacological profile of these molecules. The title compound, this compound, incorporates a fluorophenyl group, a common moiety in many pharmaceuticals that can enhance metabolic stability and binding affinity. A thorough structural analysis is paramount for understanding its chemical behavior, reactivity, and potential as a drug candidate.
Predicted Structural and Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound based on the analysis of analogous compounds and computational studies.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| ¹H NMR | Predicted Shift (ppm) | ¹³C NMR | Predicted Shift (ppm) |
| Pyrazole-H | ~7.0-7.5 | C=O | ~165-175 |
| Aromatic-H | ~7.1-7.8 | Pyrazole-C3 | ~145-155 |
| COOH-H | ~12.0-13.0 | Pyrazole-C5 | ~135-145 |
| NH-H | ~13.0-14.0 | Pyrazole-C4 | ~105-115 |
| Aromatic-C | ~115-160 (with C-F coupling) |
Note: Predicted shifts are relative to TMS and can vary based on solvent and concentration.
Table 2: Predicted Key Infrared (IR) Absorption Frequencies (in cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |
| N-H stretch | ~3200-3400 | Medium |
| C-H stretch (Aromatic) | ~3000-3100 | Medium |
| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong |
| C=N stretch (Pyrazole) | ~1580-1620 | Medium |
| C-F stretch | ~1100-1250 | Strong |
| O-H bend (Carboxylic Acid) | ~920 | Broad |
Note: Hydrogen bonding can significantly broaden the O-H and N-H stretching bands.[2][3]
Table 3: Predicted Mass Spectrometry Fragmentation
| Ion | Predicted m/z | Possible Identity |
| [M]+ | 220.05 | Molecular Ion |
| [M-H₂O]+ | 202.04 | Loss of water |
| [M-COOH]+ | 175.06 | Loss of carboxylic acid group |
| [C₇H₄F]+ | 121.03 | Fluorophenyl fragment |
Note: Fragmentation patterns can be influenced by the ionization method.[4][5]
Experimental Protocols
The following sections detail the proposed experimental methodologies for the synthesis and structural characterization of this compound.
Synthesis Protocol
A plausible synthetic route for this compound involves the cyclization of a 1,3-dicarbonyl compound with hydrazine.
Materials:
-
Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Dissolve ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the resulting residue, add a 1M solution of sodium hydroxide to dissolve the product.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer with 2M hydrochloric acid until a precipitate is formed.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude this compound.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.
X-ray Crystallography Protocol
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.
Procedure:
-
Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Select a suitable crystal and mount it on a goniometer head.
-
Collect diffraction data using a diffractometer with Mo Kα radiation at a controlled temperature (e.g., 100 K).
-
Process the collected data, including integration of the reflection intensities and absorption correction.
-
Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².
-
Locate all non-hydrogen atoms and refine them anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a ~5-10 mg sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to a TMS standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of the title compound.
Structural Analysis Workflow
Caption: General workflow for the structural analysis of a novel compound.
Conclusion
The structural analysis of this compound is a critical step in evaluating its potential as a therapeutic agent. This guide provides a comprehensive framework for its synthesis and characterization based on data from analogous compounds and established analytical techniques. The presented protocols and predicted data serve as a starting point for researchers to further investigate this and other novel pyrazole derivatives. The combination of spectroscopic and crystallographic methods will ultimately provide a complete picture of its molecular structure, which is essential for understanding its biological activity and for the rational design of new and improved drug candidates.
References
- 1. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Pyrazole Core in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] First synthesized by Ludwig Knorr in 1883, pyrazole and its derivatives have become integral components in a vast array of pharmaceuticals due to their synthetic accessibility and diverse biological activities.[4][5] The presence of this moiety in numerous FDA-approved drugs, such as the anti-inflammatory Celecoxib, the erectile dysfunction treatment Sildenafil, and a range of protein kinase inhibitors for cancer, underscores its therapeutic significance.[1][2][3][4][6][7][8]
The unique physicochemical properties of the pyrazole ring, including its aromaticity, ability to engage in hydrogen bonding as both a donor (N-1) and acceptor (N-2), and its existence in different tautomeric forms, contribute to its versatility in drug design.[5][7][9] These features allow pyrazole-containing molecules to effectively bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, analgesic, antiviral, and antimicrobial activities.[5][6][9][10][11][12]
Synthesis of the Pyrazole Core
The construction of the pyrazole ring is a fundamental process in medicinal chemistry, with several reliable methods available. The most prominent and versatile of these is the Knorr pyrazole synthesis.
Knorr Pyrazole Synthesis
This classic method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[9][13][14] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[13] A critical consideration in this synthesis, especially with unsymmetrical dicarbonyls, is regioselectivity, which can be influenced by the steric and electronic properties of the reactants and the reaction conditions.[13]
Other Synthetic Routes
Other significant methods for synthesizing pyrazoles include:
-
Reaction with α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes or ketones with hydrazines provides a direct route to pyrazoles.[4][10]
-
1,3-Dipolar Cycloaddition: This method involves the [3+2] cycloaddition reaction between an alkyne and a 1,3-dipolar compound like a nitrilimine.[15][16]
Caption: Generalized workflow of the Knorr pyrazole synthesis.
Pharmacological Activities & Mechanisms of Action
The pyrazole scaffold is a key component in drugs targeting a wide array of diseases. Below are examples of prominent pyrazole-containing pharmaceuticals and their mechanisms of action.
Anti-inflammatory Activity: Celecoxib (Celebrex)
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[17][18] COX-2 is induced at sites of inflammation and is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[17][19] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, Celecoxib's selectivity for COX-2 reduces the risk of gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme, which has a protective role in the gastric mucosa.[18][20] The drug's sulfonamide side chain is crucial for its selective binding to a hydrophilic region near the active site of COX-2.[17]
Caption: Mechanism of action for Celecoxib as a selective COX-2 inhibitor.
Erectile Dysfunction: Sildenafil (Viagra)
Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[21][22] In the corpus cavernosum of the penis, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to increase levels of cyclic guanosine monophosphate (cGMP).[21] cGMP induces smooth muscle relaxation and vasodilation, leading to increased blood flow and an erection.[21][23] PDE5 is the enzyme responsible for degrading cGMP.[22] By inhibiting PDE5, Sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the NO-mediated erectile response to sexual stimulation.[21][24]
Caption: Sildenafil's mechanism of action via PDE5 inhibition.
Anticancer Activity: Protein Kinase Inhibitors (PKIs)
The pyrazole scaffold is a key structural feature in numerous small molecule protein kinase inhibitors used in targeted cancer therapy.[1][25] Dysregulation of protein kinases is a common feature of many cancers.[26] Pyrazole-based drugs have been developed to inhibit a range of kinases, including JAK, B-raf, and c-Met.[1][27] As of 2023, eight FDA-approved small molecule PKIs contain a pyrazole ring, including Ruxolitinib (a JAK1/2 inhibitor) and Crizotinib (an ALK/ROS1/MET inhibitor).[1][28] These inhibitors typically act by competing with ATP for the binding site on the kinase, thereby blocking the phosphorylation cascade that drives cell proliferation and survival.
Data Presentation: Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of selected pyrazole-based compounds against various targets.
Table 1: Pyrazole-Based Protein Kinase Inhibitors
| Compound | Target Kinase | IC50 / Ki (nM) | Target Cell Line | IC50 (µM) |
| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 |
| Compound 3 | ALK | 2.9 | - | 27 (cellular) |
| Compound 6 | Aurora A | 160 | HCT116 (colon) | 0.39 |
| Ruxolitinib | JAK1 | 3.3 | - | - |
| Ruxolitinib | JAK2 | 2.8 | - | - |
| (Data sourced from BenchChem[26] and other literature) |
Table 2: Other Pyrazole-Based Drugs
| Drug | Primary Target | Mechanism of Action | Notable Indication(s) |
| Celecoxib | COX-2 | Selective, reversible inhibition | Pain, Inflammation |
| Sildenafil | PDE5 | Competitive, selective inhibition | Erectile Dysfunction, PAH |
| Rimonabant | CB1 Receptor | Inverse agonist / Antagonist | Obesity (withdrawn) |
| (Data compiled from multiple sources[17][21][29]) | |||
| Note: Rimonabant was withdrawn from the market due to serious psychiatric side effects.[30] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel therapeutic agents.
Protocol 1: General Knorr Synthesis of a Pyrazole Derivative
This protocol provides a general methodology for the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.[13]
Objective: To synthesize a 3,5-disubstituted pyrazole via acid-catalyzed condensation.
Materials:
-
1,3-dicarbonyl compound (e.g., acetylacetone) (5 mmol)
-
Hydrazine derivative (e.g., phenylhydrazine hydrochloride) (5 mmol)
-
Solvent (e.g., Ethanol)
-
Acid catalyst (e.g., Glacial Acetic Acid)
-
Stirring hot plate
-
Round-bottom flask with reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (5 mmol) and the hydrazine derivative (5 mmol) in ethanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 80-100°C) with constant stirring for 1-2 hours.[13]
-
Monitoring: Monitor the reaction progress using TLC. A typical mobile phase is 30% ethyl acetate in 70% hexane.[13]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired pyrazole product.[13]
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy and Mass Spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay directly measures the ability of a pyrazole-based compound to inhibit the enzymatic activity of a specific protein kinase by quantifying ADP production.[26][31]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazole-based inhibitor against a target kinase.
Materials:
-
Target kinase and its specific substrate peptide
-
ATP solution
-
Test pyrazole-based inhibitor (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test pyrazole compound in DMSO.
-
Plate Setup: Add 5 µL of the diluted test compound, a positive control inhibitor (e.g., Staurosporine), and a DMSO-only negative control to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the kinase enzyme solution to all wells and mix gently. Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing both the kinase substrate and ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection (Part 1): Stop the kinase reaction and deplete any remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2): Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the resulting data to a sigmoidal dose-response curve to calculate the IC50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. jchr.org [jchr.org]
- 6. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 11. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 17. news-medical.net [news-medical.net]
- 18. benchchem.com [benchchem.com]
- 19. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Celecoxib - Wikipedia [en.wikipedia.org]
- 21. Sildenafil - Wikipedia [en.wikipedia.org]
- 22. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. elementsarms.com [elementsarms.com]
- 24. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 25. benthamdirect.com [benthamdirect.com]
- 26. benchchem.com [benchchem.com]
- 27. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Rimonabant - Wikipedia [en.wikipedia.org]
- 30. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 31. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Exploratory Screening of Pyrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous biologically active compounds.[1][2][3] Its versatile structure allows for diverse chemical modifications, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6] This technical guide provides a comprehensive overview of the core methodologies, data interpretation, and key biological pathways involved in the exploratory screening of novel pyrazole-based compounds.
Data Presentation: Quantitative Bioactivity of Pyrazole Derivatives
The initial screening of pyrazole libraries typically involves assessing their cytotoxic effects against various cancer cell lines, their inhibitory potential against specific protein kinases, and their antimicrobial activity. The following tables summarize representative quantitative data for different pyrazole scaffolds, offering a comparative view of their potency.
Table 1: Cytotoxicity of Pyrazole Derivatives against Human Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole-based hybrid heteroaromatics | A549 (Lung) | 42.79 - 55.73 | [5] |
| Indole-pyrazole derivatives | HCT116, MCF7, HepG2, A549 | < 23.7 | [5] |
| 3,4-diaryl pyrazole derivative | Various (6 lines) | 0.00006 - 0.00025 | [5] |
| Pyrazole carbohydrazide | MDA-MB-231 (Breast) | 5.90 - 6.36 | [1] |
| Pyrazole acetohydrazide | Ovarian Cancer | 8.14 - 8.63 | [1] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | HepG2 (Liver), MCF-7 (Breast) | 8.03 - 26.08 | [7] |
| N-phenylpyrazoline | Hs578T (Breast) | 3.95 - 30.13 | [8] |
| TOSIND (pyrazole derivative) | MDA-MB-231 (Breast) | 17.7 | [9] |
| PYRIND (pyrazole derivative) | MCF7 (Breast) | 39.7 | [9] |
| L2 (Substituted Pyrazole) | CFPAC-1 (Pancreatic) | 61.7 | [10] |
IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Inhibitory Activity of Pyrazole-Based Compounds against Protein Kinases
| Compound/Derivative Class | Target Kinase | IC₅₀ (nM) | Reference |
| Afuresertib derivative | Akt1 | 1.3 | [11] |
| Pyrazole-based derivative | CDK2 | 24 | [11] |
| Pyrazole-based derivative | CDK5 | 23 | [11] |
| Pyrazole-based derivative | Aurora A | 160 | [11] |
| Pyrazole-based Chk2 inhibitor | Chk2 | 17.9 - 48.4 | [11] |
| Ruxolitinib | JAK1, JAK2 | ~3 | [12] |
| Pyrazole-based CDK2 inhibitors | CDK2 | 450 - 850 | [7] |
| Indole-pyrazole derivatives | CDK2 | 74 - 95 | [5] |
IC₅₀: The half-maximal inhibitory concentration.
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| N-Benzoic acid derived pyrazole hydrazones | A. baumannii | 4 | [13] |
| Difluorophenyl substituted pyrazoles | A. baumannii | 0.78 | [13] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus, E. coli | 1 - 8 | [13] |
| Imidazo-pyridine substituted pyrazoles | Gram-positive & Gram-negative | < 1 | [13] |
| Dihydrotriazine substituted pyrazoles | MRSA, E. coli | 1 | [13] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Experimental Protocols
Detailed and standardized experimental protocols are critical for generating reproducible and comparable data in the screening of compound libraries.
Protocol for Preliminary Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][14][15]
Materials:
-
Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours under the same conditions as step 1.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol for In Vitro Kinase Inhibition Assay
Biochemical kinase assays are essential for determining the direct inhibitory effect of pyrazole compounds on specific protein kinases. The following is a general protocol that can be adapted for various kinases and detection methods (e.g., TR-FRET, luminescence).[3][16][17]
Materials:
-
Purified recombinant kinase
-
Specific kinase substrate (peptide or protein)
-
ATP (at or near the Kₘ for the kinase)
-
Test pyrazole compounds dissolved in DMSO
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates (white, for luminescence)
-
Plate reader capable of detecting the appropriate signal (luminescence or fluorescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test pyrazole compounds in DMSO.
-
Assay Setup: Add a small volume (e.g., 5 µL) of the diluted compounds, a positive control inhibitor, and DMSO (negative control) to the wells of a 384-well plate.
-
Enzyme Addition: Add the kinase enzyme solution to all assay wells and mix gently.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Reaction Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the phosphorylation reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's instructions. For example, in an ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert the generated ADP into ATP, which then drives a luciferase reaction to produce a luminescent signal.
-
Data Analysis: Normalize the data with respect to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol for Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[15]
Materials:
-
Test pyrazole compounds
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to a 0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the pyrazole compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a plate reader by measuring the absorbance at 600 nm.
-
Data Recording: Record the MIC value in µg/mL.
Mandatory Visualizations
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and logical relationships, aiding in the understanding of the potential mechanisms of action and the screening strategy.
High-Throughput Screening (HTS) Workflow
References
- 1. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct biological data for 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid is limited in publicly available literature. This guide provides an in-depth analysis of potential therapeutic targets based on the biological activities of structurally related 3-aryl-1H-pyrazole-5-carboxylic acid derivatives. The insights from these analogs offer a strong foundation for initiating research and drug discovery efforts for the title compound.
Executive Summary
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on the potential therapeutic applications of this compound by examining the established biological targets of its close structural analogs. The primary targets identified for the 3-aryl-1H-pyrazole-5-carboxylic acid chemotype are Carbonic Anhydrases (CAs) and Acetylcholinesterase (AChE) . This document provides a comprehensive overview of these targets, including quantitative inhibitory data for analog compounds, detailed experimental protocols for target validation, and visualizations of relevant signaling pathways and experimental workflows.
Potential Therapeutic Targets
Based on extensive literature review of structurally similar compounds, the following enzymes are highlighted as high-potential therapeutic targets for this compound.
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, including pH regulation, CO2 transport, and biosynthesis.[2][3] Certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are considered significant targets for cancer therapy.[4] Several studies have reported the inhibitory activity of 5-aryl-1H-pyrazole-3-carboxylic acids against various human carbonic anhydrase (hCA) isoforms.[5]
Derivatives of 3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide have shown potent inhibition of hCA II, IX, and XII, with Ki values in the nanomolar range.[4] Another study on 3-aryl pyrazole-tethered sulfamoyl carboxamides demonstrated significant and selective inhibition of hCA I and II.[6] The presence of a carboxylic acid moiety is a key feature for interaction with the enzyme's active site.
Acetylcholinesterase (AChE)
Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the signal at cholinergic synapses.[7][8][9] Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological conditions.[10] A series of 3-aryl-1-phenyl-1H-pyrazole derivatives have been synthesized and evaluated as inhibitors of AChE, with many exhibiting potent activity in the nanomolar to low micromolar range.[11][12] Structure-activity relationship studies have indicated that substitutions on the aryl ring significantly influence the inhibitory potency.[12]
Quantitative Data on Analog Compounds
The following tables summarize the inhibitory activities of 3-aryl-1H-pyrazole derivatives against carbonic anhydrase and acetylcholinesterase, as reported in the literature.
Table 1: Inhibitory Activity of 3-Aryl-1H-pyrazole Derivatives against Human Carbonic Anhydrase (hCA) Isoforms
| Compound Reference/Structure | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Series 1: Pyrazole-sulfonamides | ||||
| Compound 5g (pyrazole-tethered 3-aminobenzene sulfonamide) | - | - | - | - |
| mtCA 2 | 61.7 | |||
| Compound 6g (pyrazole-tethered 4-aminobenzene sulfonamide) | 36.6 | 31.0 | - | - |
| Series 2: 3-Phenyl-5-aryl-dihydropyrazole-carboxamides | ||||
| Compound 5 | - | 5.2 | 0.8 | 0.5 |
| Compound 12 | - | 233 | 5.4 | 2.1 |
| Compound 16 | - | 12.8 | 1.2 | 0.9 |
| Series 3: 5-Aryl-1H-pyrazole-3-carboxylic acids | ||||
| General Range | >10,000 | >10,000 | 5,000 - 25,000 | 4,000 - 50,000 |
Data extracted from multiple sources.[4][5][6] Note: mtCA refers to Mycobacterium tuberculosis CA.
Table 2: Inhibitory Activity of 3-Aryl-1H-pyrazole Derivatives against Acetylcholinesterase (AChE)
| Compound Reference/Structure | AChE Inhibition (IC50 / pIC50) |
| Series 1: 3-Aryl-1-phenyl-1H-pyrazole derivatives | |
| Compound 3e (N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine) | pIC50 = 4.2 |
| Compound 3f (N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine) | pIC50 = 3.47 |
Data extracted from Kumar et al., 2013.[12]
Experimental Protocols
In Vitro Enzyme Inhibition Assay (General Workflow)
A general workflow for an in vitro enzyme inhibition assay is depicted below. This typically involves preparing the enzyme, substrate, and inhibitor solutions, initiating the reaction, and monitoring the product formation over time, often using a spectrophotometric method.[13][14][15]
Caption: A typical workflow for an in vitro enzyme inhibition assay.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity against AChE is commonly determined using the spectrophotometric method developed by Ellman et al.[11]
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add phosphate buffer, DTNB solution, and the test compound solution to the wells of a 96-well plate.
-
Add the AChE enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a defined period.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
The inhibition of CA isoforms is often assessed using a stopped-flow instrument to measure the CO2 hydration activity.[5]
Principle: This method measures the enzyme-catalyzed rate of CO2 hydration, which leads to a change in pH. The pH change is monitored using a pH indicator.
Materials:
-
Purified human CA isoenzymes
-
Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol)
-
CO2-saturated water
-
Test compounds (inhibitors) dissolved in a suitable solvent
-
Stopped-flow spectrophotometer
Procedure:
-
The enzyme solution (containing the buffer, pH indicator, and inhibitor) and the CO2-saturated water are rapidly mixed in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.
-
The initial rate of the reaction is determined from the slope of the absorbance versus time curve.
-
The percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor.
-
IC50 values are determined from dose-response curves.
-
Ki values can be calculated using the Cheng-Prusoff equation.
Signaling Pathways
Carbonic Anhydrase in Cellular pH Regulation and Signaling
Carbonic anhydrases play a crucial role in maintaining cellular pH homeostasis and are involved in various signaling pathways that respond to changes in CO2 and bicarbonate levels.[1][16][17]
Caption: Carbonic anhydrase catalyzes the hydration of CO2 to regulate intracellular pH and influence downstream signaling pathways.
Acetylcholinesterase in Cholinergic Synaptic Transmission
Acetylcholinesterase terminates the action of acetylcholine at the neuromuscular junction and in cholinergic synapses within the central and peripheral nervous systems.[7][9]
Caption: Acetylcholinesterase hydrolyzes acetylcholine in the synaptic cleft, terminating neurotransmission.
Conclusion
While direct experimental data for this compound remains to be established, the analysis of its close structural analogs strongly suggests that Carbonic Anhydrases and Acetylcholinesterase are highly probable therapeutic targets. The pyrazole-5-carboxylic acid scaffold has been shown to be effective in inhibiting these enzymes. The presence of the 2-fluorophenyl group is likely to influence the potency and selectivity of the compound through electronic and steric effects, which warrants further investigation. This guide provides a solid foundation, including key quantitative data from analogs and detailed experimental protocols, to facilitate the initiation of a comprehensive research and development program for this compound. Future studies should focus on the synthesis and in vitro screening of the title compound against these targets to validate these hypotheses and explore its therapeutic potential.
References
- 1. Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]
- 4. Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of 3-aryl pyrazole-tethered sulfamoyl carboxamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. study.com [study.com]
- 9. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 10. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties | EXCLI Journal [excli.de]
- 13. benchchem.com [benchchem.com]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. Comparative Transcriptome Analysis of the CO2 Sensing Pathway Via Differential Expression of Carbonic Anhydrase in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
"structure-activity relationship (SAR) of fluorinated pyrazoles"
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Fluorinated Pyrazoles
Introduction
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery and agrochemical design.[1][2] Its unique physicochemical properties—high electronegativity, small atomic radius, and the remarkable strength of the carbon-fluorine bond—allow for the subtle yet profound modulation of a compound's metabolic stability, lipophilicity, and target binding affinity.[3][4] When this powerful tool is applied to privileged heterocyclic scaffolds, the results are often transformative.
Among these scaffolds, the pyrazole ring system stands out for its synthetic accessibility and versatile role as a bioisostere, capable of engaging in a variety of intermolecular interactions.[5][6][7] The fusion of fluorine chemistry with the pyrazole core has yielded a plethora of highly successful therapeutic agents and crop protection products.[4][8] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of fluorinated pyrazoles, moving beyond a simple catalog of compounds to explain the underlying causality behind their enhanced performance. We will explore key synthetic strategies, delve into SAR across diverse biological targets, and provide field-proven experimental protocols for researchers, scientists, and drug development professionals.
The Foundational Impact of Fluorine in Drug Design
Understanding the SAR of fluorinated pyrazoles begins with an appreciation for the unique attributes of the fluorine atom itself. Its introduction is not merely an act of substitution but a deliberate strategy to engineer specific, desirable properties into a molecule.
-
Metabolic Stability: The C-F bond is significantly stronger (≈116 kcal/mol) than a C-H bond (≈99 kcal/mol), making it highly resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s.[3] Placing fluorine at a site that is susceptible to oxidative metabolism can effectively block this pathway, thereby increasing the compound's half-life and bioavailability.
-
Lipophilicity and Permeability: Fluorine is the most electronegative element, yet it is surprisingly lipophilic. The introduction of a single fluorine atom or, more dramatically, a trifluoromethyl (-CF₃) group, can substantially increase a molecule's lipophilicity.[1][9][10] This enhancement often improves membrane permeability and absorption, critical factors for oral bioavailability and transport to the target site.
-
Target Binding Affinity: Fluorine's electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups, altering their ionization state at physiological pH and potentially strengthening interactions with a target protein.[3] Furthermore, the C-F bond can act as a weak hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with the protein backbone, enhancing binding affinity and selectivity.[11][12]
The following diagram illustrates the cascading effects of fluorine incorporation on the properties of a drug candidate.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes data for structurally related compounds to offer a comparative context for researchers. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided, alongside graphical representations of these workflows.
Core Physicochemical Data
The compound this compound, identified by CAS number 859155-87-6, is a pyrazole derivative with a fluorophenyl substituent. Such compounds are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the pyrazole scaffold, including anti-inflammatory, anticancer, and analgesic properties. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.
Quantitative Data Summary
Direct experimental data for this compound is scarce in publicly available literature. The following tables summarize the available data for the target compound, predicted values for a positional isomer, and experimental values for related pyrazole carboxylic acids to provide a useful reference.
Table 1: Physicochemical Data for this compound and a Positional Isomer
| Property | This compound | 3-(3-Fluorophenyl)-1H-pyrazole-5-carboxylic acid (Isomer) |
| Molecular Formula | C₁₀H₇FN₂O₂ | C₁₀H₇FN₂O₂ |
| Molecular Weight | 206.17 g/mol [1] | 206.17 g/mol |
| CAS Number | 859155-87-6[1] | 1188375-17-8 |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | 495.2 ± 35.0 °C (Predicted) |
| pKa | Data not available | 3.83 ± 0.10 (Predicted) |
| Solubility | DMSO: 41.24 mg/mL (200.02 mM)[1] | Data not available |
| logP | Data not available | Data not available |
Table 2: Experimental Physicochemical Data for Related Pyrazole Carboxylic Acids
| Compound | Melting Point (°C) |
| 3-Methylpyrazole-5-carboxylic acid | 236-240 |
| 5-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic acid | 240-250[2] |
The Role of Physicochemical Properties in Drug Discovery
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profile. Understanding these properties early in the drug discovery process can significantly reduce attrition rates and guide lead optimization.
Experimental Protocols
The following sections detail standard experimental methodologies for determining the key physicochemical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point is a fundamental physical property used for identification and purity assessment. A sharp melting range typically indicates a high degree of purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.
-
Replicate Measurements: The determination is repeated at least twice to ensure reproducibility.
Aqueous Solubility Determination
Solubility in aqueous media is a critical parameter that influences a drug's absorption and bioavailability. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at a relevant pH such as 7.4).
-
Equilibration: The resulting suspension is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
-
Phase Separation: The undissolved solid is removed from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of the compound in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calibration: A calibration curve is generated using standard solutions of the compound of known concentrations to ensure accurate quantification.
References
Methodological & Application
Application Notes and Protocols for 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid in In Vitro Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a synthetic heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Various substituted pyrazole carboxylic acids have demonstrated potential as antimicrobial, anti-inflammatory, and anticancer agents, as well as inhibitors of various enzymes.[1][2][3][4][5][6] These activities often stem from the ability of the pyrazole scaffold to interact with biological targets such as enzymes and receptors. This document provides detailed protocols for investigating the potential anticancer and anti-inflammatory effects of this compound in vitro, based on the activities of structurally related compounds.
Potential Applications
Based on the biological activities reported for analogous pyrazole carboxylic acid derivatives, this compound is a candidate for evaluation in the following in vitro applications:
-
Anticancer Activity: Screening against various cancer cell lines to determine cytotoxic and anti-proliferative effects.[6][7]
-
Enzyme Inhibition: Assessing the inhibitory activity against enzymes implicated in cancer and inflammation, such as Cyclooxygenase-2 (COX-2).[8]
Section 1: In Vitro Anticancer Activity Assessment
This section outlines the protocol for evaluating the cytotoxic effects of this compound on human cancer cell lines using the MTT assay.
Experimental Workflow: Cell Viability (MTT) Assay
References
- 1. 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid_Adamas试剂 [labgogo.com]
- 2. US10167282B2 - 1-(5-tert-butyl-2-aryl-pyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido [2, 3-B]pyrazin- 8-yl)oxy]phenyl]urea derivatives as RAF inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 3. 5-(2-Fluorophenyl)-1H-pyrazole-3-carboxylic acid AldrichCPR 859155-87-6 [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1020722-93-3 CAS MSDS (1-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylic acid suppliers USA [americanchemicalsuppliers.com]
Application Notes and Protocols for the Derivatization of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its derivatives, particularly amides and esters, are of significant interest due to their potential biological activities. Pyrazole-based compounds have been reported to exhibit a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This document provides detailed protocols for the synthesis of amide and ester derivatives of this compound, offering guidance for the generation of compound libraries for screening and lead optimization.
Derivatization Strategies
The primary routes for the derivatization of this compound involve the transformation of the carboxylic acid moiety into amides and esters. Two common and effective strategies for each are presented below:
-
Amide Formation:
-
Two-Step Protocol via Acid Chloride: This classic and robust method involves the initial conversion of the carboxylic acid to a more reactive acid chloride, which is then reacted with a primary or secondary amine.
-
One-Pot Direct Coupling: This method utilizes a coupling agent to facilitate the direct formation of the amide bond between the carboxylic acid and an amine, avoiding the need to isolate the acid chloride intermediate.
-
-
Ester Formation:
-
Acid-Catalyzed Esterification (Fischer Esterification): This is a standard method for ester synthesis, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2]
-
Esterification via Acid Chloride: Similar to amide formation, this two-step process involves the formation of the acid chloride followed by reaction with an alcohol.
-
Experimental Protocols
Protocol 1: Amide Synthesis via Acid Chloride Intermediate
This protocol describes the synthesis of N-substituted-3-(2-fluorophenyl)-1H-pyrazole-5-carboxamides.
Step 1a: Synthesis of 3-(2-fluorophenyl)-1H-pyrazole-5-carbonyl chloride
-
Reagents and Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM or toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure to obtain the crude 3-(2-fluorophenyl)-1H-pyrazole-5-carbonyl chloride. This intermediate is often used in the next step without further purification.
-
Step 1b: Synthesis of N-substituted-3-(2-fluorophenyl)-1H-pyrazole-5-carboxamide
-
Reagents and Materials:
-
3-(2-fluorophenyl)-1H-pyrazole-5-carbonyl chloride (from Step 1a)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.5-2.0 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the amine (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 3-(2-fluorophenyl)-1H-pyrazole-5-carbonyl chloride (1.0 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.
-
Protocol 2: One-Pot Amide Synthesis using a Coupling Agent
This protocol describes the direct synthesis of N-substituted-3-(2-fluorophenyl)-1H-pyrazole-5-carboxamides using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.[3]
-
Reagents and Materials:
-
This compound
-
Primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.3 eq)
-
4-Dimethylaminopyridine (DMAP) (0.3 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add DMAP (0.3 eq) under an inert atmosphere.
-
Add EDC·HCl (1.3 eq) to the mixture.
-
Add the corresponding amine (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 48-72 hours, monitoring the progress by TLC.[3]
-
Upon completion, wash the reaction mixture with 1N HCl to remove excess amine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Ester Synthesis via Fischer Esterification
This protocol details the synthesis of alkyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylates.
-
Reagents and Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol; used as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired ester.
-
Protocol 4: Ester Synthesis via Acid Chloride Intermediate
This protocol outlines an alternative method for the synthesis of alkyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylates.
-
Reagents and Materials:
-
3-(2-fluorophenyl)-1H-pyrazole-5-carbonyl chloride (prepared as in Protocol 1a)
-
Alcohol (e.g., methanol, ethanol) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the crude 3-(2-fluorophenyl)-1H-pyrazole-5-carbonyl chloride (1.0 eq) in anhydrous DCM or toluene under an inert atmosphere.
-
Add the alcohol (1.5-2.0 eq) followed by the slow addition of triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ester.
-
Data Presentation
The following tables summarize the reagents and expected outcomes for the derivatization of this compound. Yields are estimates based on similar reactions reported in the literature and may require optimization for this specific substrate.
Table 1: Amide Synthesis
| Protocol | Method | Key Reagents | Amine | Base | Solvent | Typical Yield Range |
| 1 | Acid Chloride | SOCl₂ or Oxalyl Chloride | Primary/Secondary | TEA/Pyridine | DCM/Toluene | 70-95% |
| 2 | Direct Coupling | EDC·HCl, DMAP | Primary/Secondary | - | DCM | 60-85% |
Table 2: Ester Synthesis
| Protocol | Method | Key Reagents | Alcohol | Catalyst/Base | Solvent | Typical Yield Range |
| 3 | Fischer Esterification | - | Methanol/Ethanol | H₂SO₄ | Alcohol | 60-80% |
| 4 | Acid Chloride | SOCl₂ or Oxalyl Chloride | Methanol/Ethanol | TEA/Pyridine | DCM/Toluene | 75-95% |
Visualizations
Experimental Workflows
References
Application of Fluorophenyl Pyrazoles in Kinase Inhibitor Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical trials and received FDA approval.[1] Protein kinases play a crucial role in regulating a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[1][2] Fluorophenyl pyrazole derivatives, in particular, have emerged as a promising class of compounds for the development of potent and selective kinase inhibitors. The incorporation of a fluorophenyl moiety can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties.[2]
This document provides detailed application notes and protocols for the screening of fluorophenyl pyrazole-based compounds as kinase inhibitors. It includes a summary of their inhibitory activities against various kinases, comprehensive experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to guide researchers in the early stages of drug discovery.
Data Presentation: Inhibitory Activity of Fluorophenyl Pyrazole-Based Compounds
The following tables summarize the in vitro inhibitory activity (IC50 values) of selected fluorophenyl pyrazole-based compounds against various kinases and cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.
Table 1: Inhibitory Activity of Fluorophenyl Pyrazole Derivatives Against Various Kinases
| Compound ID/Name | Target Kinase | IC50 (nM) | Reference |
| Compound 1 | Akt1 | 61 | [2] |
| Afuresertib (GSK2110183) | Akt1 | 0.08 (Ki) | [2][3] |
| Compound 2 | Akt1 | 1.3 | [2] |
| Compound 6 | Aurora A | 160 | [2] |
| Compound 7 | Aurora A | 28.9 | [2] |
| Compound 7 | Aurora B | 2.2 | [2] |
| N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide | Aurora B | 1.31 | [4] |
| BIRB 796 (Doramapimod) | p38 MAP Kinase | - | [5] |
| Compound 46 | JNK-1 | 2800 | [2] |
| Compound 8a | JNK3 | 227 | [6][7] |
| 43d | CDK16 | 33 (EC50) | [8] |
Table 2: Anti-proliferative Activity of Fluorophenyl Pyrazole Derivatives in Cancer Cell Lines
| Compound ID/Name | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Afuresertib (GSK2110183) | HCT116 | Colon | 0.95 | [2] |
| Compound 2 | HCT116 | Colon | 0.95 | [2] |
| Compound 6 | HCT116 | Colon | 0.39 | [2] |
| Compound 6 | MCF-7 | Breast | 0.46 | [2] |
| Compound 7 | A549 | Lung | 0.487 | [2] |
| Compound 7 | HT29 | Colon | 0.381 | [2] |
| Compound 7 | LoVo | Colon | 0.789 | [2] |
| Compound 26 | HCT116 | Colon | 1.14 | [2] |
| N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide | HeLa | Cervical | 0.0244 (GI50) | [4] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric Format)
This protocol describes a common method for determining the in vitro potency of fluorophenyl pyrazole compounds against a specific kinase using a radiometric assay that measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[9][10]
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
Fluorophenyl pyrazole test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the fluorophenyl pyrazole test compounds in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In the wells of a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate Reaction: Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.[1]
-
Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[1]
-
Stop Reaction and Capture Substrate: Stop the reaction and spot the reaction mixture onto phosphocellulose filter plates to capture the phosphorylated substrate.
-
Washing: Wash the filter plates multiple times with a suitable buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plates and add a scintillation cocktail. Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Activity Assay (Phosphorylation Detection)
Cell-based assays are essential for evaluating the efficacy of inhibitors in a more physiologically relevant context.[11] This protocol outlines a general method for assessing the inhibition of a specific kinase signaling pathway in cells by measuring the phosphorylation of a downstream substrate.[12]
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Fluorophenyl pyrazole test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific for the phosphorylated form of the substrate
-
Primary antibody for the total form of the substrate (for normalization)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
-
Plate reader or imaging system
Procedure:
-
Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the fluorophenyl pyrazole compound for a specified period.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[1]
-
-
Normalization: Strip the membrane and re-probe with an antibody against the total substrate protein to ensure equal loading.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Determine the IC50 value by plotting the normalized phosphorylation levels against the compound concentration.
Cell Proliferation Assay (MTS/MTT Assay)
This assay determines the effect of fluorophenyl pyrazole compounds on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium
-
Fluorophenyl pyrazole test compound
-
MTS or MTT reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the fluorophenyl pyrazole compound. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).[1]
-
Add Reagent: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure Absorbance: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]
Visualizations
Signaling Pathway Diagram
Caption: Simplified PI3K/Akt signaling pathway targeted by a fluorophenyl pyrazole inhibitor.
Experimental Workflow Diagram
Caption: Workflow for screening fluorophenyl pyrazole-based kinase inhibitors.
Structure-Activity Relationship (SAR) Logic Diagram
Caption: Key structural elements influencing the activity of fluorophenyl pyrazole kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective oral small-molecule inhibitor of Aurora kinase B to fight multiple cancers | BioWorld [bioworld.com]
- 5. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 12. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to participate in various biological interactions. The presence of a 2-fluorophenyl group can enhance binding affinity to target proteins through favorable interactions and improve pharmacokinetic properties such as membrane permeability and metabolic resistance. The carboxylic acid functionality serves as a convenient synthetic handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) through the formation of amides, esters, and other functional groups. This document provides detailed protocols for the synthesis of this building block and its subsequent derivatization, along with application notes based on the biological activities of structurally related compounds.
Synthesis of this compound
The synthesis of the title compound is typically achieved through a two-step process involving a Claisen condensation to form a β-ketoester intermediate, followed by a Knorr pyrazole synthesis.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate
This protocol describes the Claisen condensation of 2'-fluoroacetophenone with diethyl oxalate.
Materials:
-
2'-Fluoroacetophenone
-
Diethyl oxalate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
To this solution, add a mixture of 2'-fluoroacetophenone (1 equivalent) and diethyl oxalate (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into ice-cold 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate.
Protocol 2: Synthesis of this compound
This protocol outlines the Knorr pyrazole synthesis followed by saponification of the resulting ester.
Materials:
-
Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Sodium hydroxide (NaOH)
-
Water
-
1 M Hydrochloric acid
Procedure:
-
Dissolve ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the formation of the pyrazole ester by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the crude ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate, add a solution of NaOH (2-3 equivalents) in a mixture of water and ethanol.
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours to effect saponification.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
Application Notes: Derivatization and Biological Relevance
This compound is an excellent starting material for the synthesis of libraries of amides and esters. These derivatives have shown potential as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.
Amide Synthesis
The carboxylic acid can be readily converted to a variety of amides using standard peptide coupling reagents. The resulting pyrazole-5-carboxamides are prevalent scaffolds in kinase inhibitors.
Workflow for Amide Library Synthesis
Caption: General workflow for parallel amide synthesis.
Protocol 3: General Procedure for Amide Coupling
Materials:
-
This compound (1 equivalent)
-
Amine (1.1 equivalents)
-
HATU (1.1 equivalents) or EDCI (1.2 equivalents) and HOBt (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound in anhydrous DMF, add the desired amine, HATU (or EDCI/HOBt), and DIPEA.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.
Ester Synthesis
Esterification can be achieved under acidic conditions or by using coupling agents. Pyrazole-5-carboxylates are also found in biologically active molecules.
Protocol 4: General Procedure for Esterification
Materials:
-
This compound (1 equivalent)
-
Alcohol (as solvent or in excess)
-
Concentrated sulfuric acid (catalytic amount) or Thionyl chloride
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure (Fischer Esterification):
-
Suspend this compound in the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 6-24 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ester by column chromatography.
Data Presentation: Exemplary Biological Activity
While specific data for derivatives of this compound is not available in a single comprehensive study, the following table presents representative data for analogous pyrazole-based kinase inhibitors to illustrate the potential of this scaffold. The data is adapted from studies on pyrazole carboxamides as Aurora kinase inhibitors.
| Compound ID | R-Group (Amine) | Aurora A IC₅₀ (nM)[1] | Aurora B IC₅₀ (nM)[1] | HCT116 IC₅₀ (µM) |
| Ex-1 | 4-Anisidine | 25.4 | 30.1 | 0.89 |
| Ex-2 | 4-Chloroaniline | 18.2 | 22.5 | 0.55 |
| Ex-3 | Cyclohexylamine | 89.1 | 105.7 | 2.14 |
| Ex-4 | Benzylamine | 45.6 | 58.3 | 1.28 |
Note: The data presented is for illustrative purposes based on structurally related compounds and may not be representative of the actual activities of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxamide derivatives.
Signaling Pathway
Derivatives of pyrazole carboxamides have been identified as potent inhibitors of various protein kinases, including Aurora kinases, which are critical regulators of cell division. Inhibition of Aurora kinases can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.
Aurora Kinase Signaling Pathway and Inhibition
Caption: Inhibition of Aurora kinases by pyrazole derivatives disrupts cell cycle progression.
This document provides a comprehensive overview of the synthesis and potential applications of this compound as a valuable building block in modern drug discovery. The provided protocols and application notes are intended to serve as a guide for researchers in the design and synthesis of novel bioactive molecules.
References
Application Notes and Protocols for Amide Coupling Reactions with 3-(2-Fluorophenyl)-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of amide derivatives of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid, a crucial scaffold in medicinal chemistry. The protocols outlined below are based on established amide bond formation methodologies and can be adapted to a wide range of amine coupling partners.
The formation of an amide bond is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space and the optimization of lead compounds. Pyrazole-5-carboxamides are prevalent in numerous biologically active molecules, exhibiting a wide spectrum of activities. This document offers a comprehensive resource for researchers engaged in the synthesis of novel chemical entities based on the this compound core.
Overview of Amide Coupling Strategies
The synthesis of amides from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid component. This is achieved through the use of a variety of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. The choice of coupling reagent, solvent, and base is critical for achieving high yields and purity, especially when dealing with complex or sensitive substrates.
Common classes of coupling reagents include:
-
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.[1][2]
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid reaction times.[3][4]
-
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective coupling reagent, particularly for sterically hindered substrates.[4]
Data Presentation: Comparison of Common Amide Coupling Conditions
The following table summarizes typical conditions for the synthesis of pyrazole carboxamides, providing a comparative overview of common reagents and their associated reaction parameters. While these examples do not specifically use this compound, they are representative of the conditions applicable to this substrate.
| Carboxylic Acid (eq.) | Amine (eq.) | Coupling Reagent (eq.) | Additive (eq.) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1.0 | 1.1 | EDC·HCl (1.3) | DMAP (0.3) | - | DCM | RT | 48-72 | 55-92 | [5] |
| 1.0 | 1.2 | - | - | Triethylamine (2.5) | DCM | 0 to RT | 2-16 | - | [6] |
| 1.0 | 1.0 | DCC (1.7) | DMAP (1.7) | - | DCM | - | - | - | [7] |
Note: Yields are highly dependent on the specific substrates used.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the amide coupling of this compound.
Protocol 1: General Procedure for Amide Coupling using EDC and DMAP
This protocol is adapted from a general procedure for the synthesis of trifluoromethyl-pyrazole-carboxamides and is a good starting point for the coupling of this compound.[5]
Materials:
-
This compound
-
Desired amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.3 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.3 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
32% Hydrochloric acid
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
To the stirred solution, add 4-dimethylaminopyridine (DMAP, 0.3 equivalents).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.3 equivalents) to the mixture.
-
Add the desired amine (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 48-72 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with 32% hydrochloric acid to remove excess amine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using an appropriate eluent system.
Protocol 2: Amide Formation via the Acid Chloride
This two-step protocol involves the initial conversion of the carboxylic acid to the more reactive acid chloride.[6]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired amine (1.2 equivalents)
-
Triethylamine (2.5 equivalents)
Procedure:
Step 1: Formation of the Acid Chloride
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM or THF, add thionyl chloride (or oxalyl chloride) (typically 1.5-2.0 equivalents) dropwise at 0 °C.
-
A catalytic amount of DMF can be added if using oxalyl chloride.
-
Allow the reaction to stir at room temperature or gently reflux for 1-3 hours until the evolution of gas ceases.
-
Remove the solvent and excess reagent in vacuo. The crude pyrazole-5-carbonyl chloride is typically used immediately in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the chemical structures and the general workflow of the amide coupling reaction.
Figure 1. General workflow for the amide coupling reaction.
Figure 2. Structures of the starting material and the general amide product.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. scribd.com [scribd.com]
- 3. peptide.com [peptide.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
Application Notes and Protocols for the Esterification of Pyrazole-5-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the various methods employed in the esterification of pyrazole-5-carboxylic acids. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole motif in numerous biologically active molecules. The choice of esterification method is critical and depends on factors such as the stability of the starting material, the desired scale of the reaction, and the steric and electronic properties of the substrates.
Introduction to Esterification Strategies
The conversion of pyrazole-5-carboxylic acids to their corresponding esters can be achieved through several synthetic strategies. The most common approaches involve either the direct esterification of the carboxylic acid or the formation of a more reactive intermediate, such as an acid chloride. Milder, coupling agent-mediated methods are also widely used, particularly for sensitive or complex substrates. This document outlines four primary methods:
-
Acid Chloride Formation followed by Alcoholysis: A robust and high-yielding method that proceeds through a highly reactive acyl chloride intermediate.
-
Fischer-Speier Esterification: A classic acid-catalyzed equilibrium reaction, suitable for simple alcohols and thermally stable pyrazoles.
-
Steglich Esterification: A mild, coupling agent-mediated method ideal for substrates sensitive to harsh acidic or basic conditions.
-
Mitsunobu Reaction: A versatile method that allows for the esterification of primary and secondary alcohols under neutral conditions with inversion of stereochemistry at the alcohol carbon.
Data Presentation: Comparison of Esterification Methods
The following table summarizes typical quantitative data for the different esterification methods, providing a basis for comparison. Please note that yields and reaction conditions can vary significantly based on the specific substituents on the pyrazole ring and the nature of the alcohol.
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acid Chloride Formation | SOCl₂ or (COCl)₂, Alcohol, Base (e.g., Pyridine, Et₃N) | DCM, Toluene, or neat | 0 to reflux | 2 - 6 | 65 - 95 |
| Fischer-Speier Esterification | Alcohol (often as solvent), Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Alcohol or inert solvent (e.g., Toluene) | Reflux | 4 - 24 | 40 - 80[1][2][3] |
| Steglich Esterification | Alcohol, DCC or EDC, DMAP (catalytic) | DCM, THF | Room Temperature | 2 - 12 | 70 - 95[4][5][6] |
| Mitsunobu Reaction | Alcohol, PPh₃, DEAD or DIAD | THF, Dioxane | 0 to Room Temperature | 2 - 12 | 60 - 90[7][8] |
Experimental Protocols
Protocol 1: Esterification via Acid Chloride Formation
This two-step protocol is highly effective for a wide range of pyrazole-5-carboxylic acids and alcohols.[9][10]
Step 1: Formation of Pyrazole-5-carbonyl Chloride
-
Materials:
-
Pyrazole-5-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 5.0 eq) or Oxalyl chloride ((COCl)₂) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)
-
-
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), suspend the pyrazole-5-carboxylic acid in anhydrous DCM or toluene.
-
Add a catalytic amount of DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride dropwise. Gas evolution will be observed.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction mixture becomes a clear solution.
-
Cool the mixture to room temperature and remove the solvent and excess reagent in vacuo. The resulting crude pyrazole-5-carbonyl chloride is typically used in the next step without further purification.
-
Step 2: Reaction with Alcohol
-
Materials:
-
Crude Pyrazole-5-carbonyl chloride (1.0 eq)
-
Anhydrous alcohol (1.2 - 2.0 eq)
-
Anhydrous DCM or Toluene
-
Base (e.g., pyridine or triethylamine) (1.5 eq)
-
-
Procedure:
-
Dissolve the crude acid chloride in fresh anhydrous DCM or toluene and cool the solution to 0 °C.
-
In a separate flask, dissolve the alcohol and the base in anhydrous DCM.
-
Add the alcohol/base solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure pyrazole-5-carboxylate ester.
-
Protocol 2: Fischer-Speier Esterification
This method is a straightforward, acid-catalyzed esterification that is best suited for non-sensitive substrates and simple, primary or secondary alcohols.[2][3][11][12][13]
-
Materials:
-
Pyrazole-5-carboxylic acid (1.0 eq)
-
Alcohol (can be used as the solvent, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (catalytic, ~5 mol%)
-
Anhydrous Toluene (optional, for azeotropic removal of water)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), dissolve the pyrazole-5-carboxylic acid in a large excess of the desired alcohol.
-
Carefully add the acid catalyst to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
If the alcohol is low-boiling, remove the excess by rotary evaporation.
-
Dilute the residue with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography or distillation.
-
Protocol 3: Steglich Esterification
This is a mild esterification method using a carbodiimide coupling agent, suitable for substrates that are sensitive to acid or high temperatures.[4][5][6][14]
-
Materials:
-
Pyrazole-5-carboxylic acid (1.0 eq)
-
Alcohol (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
In a round-bottom flask, dissolve the pyrazole-5-carboxylic acid, alcohol, and DMAP in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC or EDC in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 2-12 hours, monitoring the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
If using DCC, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
If using EDC, the urea byproduct is water-soluble and can be removed by an aqueous workup. Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 4: Mitsunobu Reaction
The Mitsunobu reaction allows for the esterification of primary and secondary alcohols under neutral conditions and is notable for the inversion of stereochemistry at the alcohol's stereocenter.[7][15][8][16][17]
-
Materials:
-
Pyrazole-5-carboxylic acid (1.2 eq)
-
Alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
-
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the pyrazole-5-carboxylic acid, alcohol, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the DEAD or DIAD dropwise to the stirred solution. The reaction is often accompanied by a color change.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 2-12 hours, monitoring the reaction progress by TLC.
-
Remove the solvent in vacuo.
-
The crude product will contain triphenylphosphine oxide and the hydrazine byproduct, which can often be removed by flash column chromatography on silica gel.
-
Visualizations
The following diagrams illustrate the logical workflows for the described esterification methods.
Caption: Workflow for esterification via acid chloride formation.
Caption: Workflow for Fischer-Speier esterification.
Caption: Workflow for Steglich esterification.
Caption: Workflow for the Mitsunobu reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. athabascau.ca [athabascau.ca]
- 14. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. tcichemicals.com [tcichemicals.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for COX-2 Inhibition Assays with Pyrazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins.[1][2][3] Unlike the constitutively expressed COX-1 isoform, COX-2 is upregulated at sites of inflammation, making it a key target for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[1][4][5] Pyrazole-containing compounds represent a significant class of selective COX-2 inhibitors, with the most prominent example being Celecoxib.[4][6][7] This document provides detailed protocols and application notes for conducting in vitro COX-2 inhibition assays using pyrazole-based compounds.
Signaling Pathway of COX-2 Inhibition
The inflammatory pathway leading to the production of prostaglandins is initiated by the release of arachidonic acid from the cell membrane. COX-2 then acts on arachidonic acid to produce prostaglandin H2 (PGH2), which is subsequently converted to various prostaglandins that mediate pain, fever, and inflammation. Pyrazole compounds, as selective COX-2 inhibitors, bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid and thereby reducing the production of pro-inflammatory prostaglandins.
Caption: COX-2 signaling pathway and inhibition by pyrazole compounds.
Experimental Protocols
Several types of assays can be employed to determine the inhibitory activity of pyrazole compounds against COX-2. The choice of assay depends on the available equipment, desired throughput, and the specific research question. Below are detailed protocols for two common in vitro methods: a fluorometric assay and a colorimetric assay.
Fluorometric COX-2 Inhibition Assay
This assay is based on the detection of Prostaglandin G2, an intermediate product of the COX-2 reaction, using a fluorescent probe.[2] The resulting fluorescence is proportional to the COX-2 activity.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., AMPLEX™ Red)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid (substrate)
-
Sodium Hydroxide (NaOH)
-
Pyrazole test compounds
-
Positive control (e.g., Celecoxib)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Protocol:
-
Reagent Preparation:
-
Prepare COX Assay Buffer as per the manufacturer's instructions.
-
Reconstitute the COX-2 enzyme in sterile water and store on ice. Avoid repeated freeze-thaw cycles.[2][8]
-
Prepare a working solution of the COX Probe in DMSO or assay buffer.
-
Prepare a working solution of the COX Cofactor in assay buffer.
-
Prepare the Arachidonic Acid substrate solution by first dissolving it in ethanol and then diluting it with NaOH and water.[2]
-
-
Compound Preparation:
-
Dissolve the pyrazole test compounds and Celecoxib in DMSO to create stock solutions.
-
Prepare serial dilutions of the test compounds and the positive control at 10x the final desired concentration in COX Assay Buffer.
-
-
Assay Procedure:
-
Add 80 µL of the Reaction Master Mix to each well of a 96-well plate. The master mix contains COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 10 µL of the diluted pyrazole test compounds, positive control, or solvent control (DMSO in assay buffer) to the respective wells.
-
Add 10 µL of the diluted COX-2 enzyme solution to all wells except the blank controls.
-
Incubate the plate at 25°C for 5-10 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.[2][8]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.
-
Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Slope of Test Compound / Slope of Solvent Control)] x 100
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow: Fluorometric Assay
Caption: Workflow for the fluorometric COX-2 inhibition assay.
Colorimetric COX-2 Inhibition Assay
This assay measures the peroxidase component of the COX enzyme. The peroxidase activity is determined by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[9][10][11]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer
-
Hemin
-
Arachidonic Acid (substrate)
-
Potassium Hydroxide
-
Colorimetric Substrate (TMPD)
-
Pyrazole test compounds
-
Positive control (e.g., Celecoxib)
-
96-well clear microplate
-
Absorbance microplate reader (590 nm)
Protocol:
-
Reagent Preparation:
-
Prepare the Assay Buffer as per the manufacturer's instructions.
-
Dilute the Hemin in the Assay Buffer.
-
Dilute the COX-1 and COX-2 enzymes in the Assay Buffer and keep on ice.
-
Prepare the Arachidonic Acid substrate solution.
-
-
Plate Setup:
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Hemin.
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, 10 µL of enzyme, and 10 µL of the diluted pyrazole test compound or positive control.
-
-
Assay Procedure:
-
Incubate the plate for a predetermined time (e.g., 5 minutes) at 25°C.
-
Add 20 µL of the Colorimetric Substrate solution to all wells.
-
Initiate the reaction by adding 20 µL of the Arachidonic Acid solution to all wells.
-
Incubate for exactly two minutes at 25°C.[10]
-
Read the absorbance at 590 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the background wells from all other wells.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 values as described for the fluorometric assay.
-
Data Presentation
The results of COX-2 inhibition assays are typically presented in a tabular format, summarizing the half-maximal inhibitory concentrations (IC50) and the selectivity index (SI). The SI is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 and is a measure of the compound's selectivity for COX-2.[5][12][13]
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activities of Pyrazole Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Pyrazole-A | 25.3 | 0.15 | 168.7 |
| Pyrazole-B | > 50 | 0.08 | > 625 |
| Pyrazole-C | 15.8 | 1.2 | 13.2 |
| Celecoxib | 15.0 | 0.05 | 300 |
Data are representative and for illustrative purposes only.
Conclusion
The described fluorometric and colorimetric assays provide robust and reliable methods for evaluating the inhibitory potential of pyrazole compounds against COX-2. Careful execution of these protocols and accurate data analysis are crucial for identifying and characterizing novel and selective COX-2 inhibitors for therapeutic development. The provided workflows and data presentation formats offer a standardized approach for reporting findings in a clear and comparable manner.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mybiosource.com [mybiosource.com]
- 4. benchchem.com [benchchem.com]
- 5. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors: Synthesis, Anti-inflammatory Activity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 12. mdpi.com [mdpi.com]
- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of 3-(Aryl)-1H-pyrazole-5-carboxylic Acid Derivatives in Cancer Cell Lines
Disclaimer: As of the latest literature search, no specific studies on the application of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid in cancer cell lines have been identified. The following application notes and protocols are based on published research for structurally related pyrazole-based compounds and are intended to provide a general framework for investigating the potential anticancer activities of this class of molecules.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties. The pyrazole scaffold is a key component in several approved drugs. This document outlines the potential application of 3-(Aryl)-1H-pyrazole-5-carboxylic acid derivatives as antiproliferative agents, drawing on data from analogous compounds. These derivatives are hypothesized to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Data Presentation: Antiproliferative Activity of Structurally Related Pyrazole Derivatives
The following table summarizes the in vitro anticancer activity of various pyrazole derivatives against several human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Structure / Name | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver) | 16.02 | [1] |
| 2 | 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver) | 6.78 | [1] |
| 3 | 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide (with 2-chloro-4-pyridinyl) | Huh7 (Liver) | 1.6 | |
| 4 | 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide (with 2-chloro-4-pyridinyl) | HCT116 (Colon) | 1.1 | |
| 5 | 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide (with 2-chloro-4-pyridinyl) | MCF7 (Breast) | 3.3 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to detect and quantify apoptosis (programmed cell death) induced by the test compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Visualization of Potential Mechanisms and Workflows
Postulated Signaling Pathway for Apoptosis Induction
The diagram below illustrates a potential signaling pathway through which pyrazole derivatives may induce apoptosis in cancer cells. Many anticancer agents are known to increase the levels of reactive oxygen species (ROS), leading to cellular stress and activation of intrinsic apoptotic pathways.
Caption: Postulated ROS-mediated intrinsic apoptosis pathway.
Experimental Workflow for In Vitro Anticancer Screening
The following diagram outlines a typical workflow for the initial screening of a novel compound for its anticancer activity.
Caption: General workflow for anticancer drug screening.
References
Application Notes and Protocols for Developing Antifungal Agents from Pyrazole Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole carboxylic acids and their derivatives represent a promising class of heterocyclic compounds in the development of novel antifungal agents.[1][2][3][4][5] These scaffolds have demonstrated significant efficacy against a wide range of phytopathogenic and human pathogenic fungi.[1][6] This document provides detailed application notes on the potential of these compounds and standardized protocols for their synthesis, characterization, and antifungal evaluation.
Key Advantages of Pyrazole Carboxylic Acid Derivatives
-
Broad-Spectrum Activity: Many derivatives exhibit activity against various fungal species, including Alternaria porri, Marssonina coronaria, Cercospora petroselini, Rhizoctonia solani, Candida albicans, and others.[1][6]
-
Novel Mechanisms of Action: Some pyrazole derivatives act as succinate dehydrogenase inhibitors (SDHIs), targeting the fungal respiratory chain, a well-validated target for fungicides.[7][8][9][10]
-
Chemical Tractability: The pyrazole core can be readily functionalized, allowing for the synthesis of large libraries of compounds to explore structure-activity relationships (SAR).[1][2][6]
Data Presentation: Antifungal Activity of Pyrazole Carboxylic Acid Derivatives
The following tables summarize the in vitro antifungal activity of representative pyrazole carboxylic acid derivatives from recent studies.
Table 1: Antifungal Activity of Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Derivatives against Phytopathogenic Fungi. [1][11]
| Compound | R1 | R2 | Fungus | EC50 (μg/mL) |
| 7af | CH3 | 2-Cl-C6H4 | A. porri | >100 |
| M. coronaria | >100 | |||
| C. petroselini | 13.54 | |||
| R. solani | 8.99 | |||
| 7bc | CF3 | 4-F-C6H4 | A. porri | 15.89 |
| M. coronaria | 12.33 | |||
| C. petroselini | 25.11 | |||
| R. solani | 9.76 | |||
| 7bg | CF3 | 2,4-di-F-C6H4 | A. porri | 11.22 |
| M. coronaria | 7.93 | |||
| C. petroselini | 27.43 | |||
| R. solani | 4.99 | |||
| 7bh | CF3 | 2-Cl-C6H4 | A. porri | 24.76 |
| M. coronaria | 25.48 | |||
| C. petroselini | 6.99 | |||
| R. solani | 5.93 | |||
| 7bi | CF3 | 2-F-C6H4 | A. porri | 21.01 |
| M. coronaria | 9.08 | |||
| C. petroselini | 32.40 | |||
| R. solani | 7.69 | |||
| 7ai | CH3 | Isoxazol-3-ol | A. porri | 2.24 |
| M. coronaria | 3.21 | |||
| C. petroselini | 10.29 | |||
| R. solani | 0.37 | |||
| Carbendazol (Control) | - | - | A. porri | 0.99 |
| M. coronaria | 0.96 | |||
| C. petroselini | 0.96 | |||
| R. solani | 1.00 |
Table 2: Antifungal Activity of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides against Various Fungi. [7][12]
| Compound | R | Fungus | Inhibition (%) at 50 µg/mL |
| 9m | 2-(5-bromo-1H-indazol-1-yl)phenyl | C.o. | 95.31 |
| R.s. | 100 | ||
| P.a. | 100 | ||
| F.m. | 90.10 | ||
| B.b. | 85.29 | ||
| B.c. | 92.31 | ||
| Boscalid (Control) | - | C.o. | 80.39 |
| R.s. | 85.11 | ||
| P.a. | 89.13 | ||
| F.m. | 75.00 | ||
| B.b. | 70.59 | ||
| B.c. | 84.62 |
C.o. - Colletotrichum orbiculare, R.s. - Rhizoctonia solani, P.a. - Pythium aphanidermatum, F.m. - Fusarium moniliforme, B.b. - Botryosphaeria berengeriana, B.c. - Botrytis cinerea
Experimental Protocols
Protocol 1: General Synthesis of Pyrazole Carboxamides
This protocol outlines a general multi-step synthesis for pyrazole carboxamides.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 4. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, fungicidal activity and molecular docking of novel pyrazole-carboxamides bearing a branched alkyl ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a complex biological response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation can lead to various diseases, including rheumatoid arthritis, inflammatory bowel disease, and cardiovascular diseases.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their use can be associated with adverse effects.[1]
Pyrazole, a five-membered heterocyclic compound, serves as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives have shown a wide range of biological activities, with many exhibiting potent anti-inflammatory properties.[2][3][4][5] A well-known example is Celecoxib, a selective COX-2 inhibitor built on a pyrazole core.[1][6] The primary mechanisms of action for these compounds often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of pro-inflammatory signaling pathways like NF-κB.[1][3]
These application notes provide a comprehensive overview of standard in vitro and in vivo protocols to screen and characterize the anti-inflammatory potential of novel pyrazole derivatives.
General Workflow for Screening Pyrazole Derivatives
The assessment of anti-inflammatory activity typically follows a hierarchical approach, starting with high-throughput in vitro assays to identify initial hits, followed by more complex cellular and biochemical assays, and culminating in in vivo animal models to confirm efficacy.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during the synthesis, purification, and analysis of this compound and its intermediate, ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate.
FAQ 1: My overall yield for this compound is low. What are the most common causes?
Low overall yield can be attributed to issues in either the initial cyclocondensation reaction to form the pyrazole ester or the final hydrolysis step. For the cyclocondensation, common problems include the purity of starting materials, suboptimal reaction conditions, and the formation of side products.[1] In the hydrolysis step, incomplete reaction or degradation of the product can significantly lower the yield.
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the ethyl 2-(2-fluorobenzoyl)acetate and hydrazine hydrate are of high purity. Impurities can lead to side reactions and complicate purification.[1] Hydrazine derivatives can degrade over time, so using a fresh bottle is recommended.
-
Optimize Reaction Conditions: Both the cyclocondensation and hydrolysis steps are sensitive to temperature and reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal duration.[1]
-
Investigate Side Reactions: The formation of regioisomers during cyclocondensation is a common side reaction that can reduce the yield of the desired product.[1][2]
FAQ 2: I am observing the formation of two regioisomers during the synthesis of the pyrazole ester. How can I improve the regioselectivity?
The reaction of an unsymmetrical 1,3-dicarbonyl compound like ethyl 2-(2-fluorobenzoyl)acetate with hydrazine can lead to two possible regioisomers. The regioselectivity is influenced by steric and electronic factors of the reactants and the reaction conditions.[2]
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can significantly impact regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to improve regioselectivity in favor of one isomer.[3]
-
pH Control: The acidity or basicity of the reaction medium can influence the outcome. Acidic conditions, often achieved by using hydrazine salts or adding a catalytic amount of acid, can favor the formation of one regioisomer.[2][4]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity of the initial nucleophilic attack by the hydrazine, leading to a higher ratio of the desired isomer.
FAQ 3: The hydrolysis of the ethyl ester to the carboxylic acid is incomplete. How can I drive the reaction to completion?
Incomplete hydrolysis is a common issue. The ester group on the pyrazole ring can be resistant to hydrolysis.
Troubleshooting Steps:
-
Choice of Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. Ensure at least two equivalents of the base are used to drive the reaction.
-
Reaction Time and Temperature: The hydrolysis may require prolonged heating (reflux) for several hours. Monitor the reaction by TLC until the starting ester spot disappears.
-
Solvent System: A mixture of an alcohol (like ethanol or methanol) and water is typically used to ensure the solubility of both the ester and the hydroxide salt.
FAQ 4: I am having difficulty purifying the final product, this compound. What are the recommended procedures?
Purification can be challenging due to the product's polarity and potential for salt formation.
Troubleshooting Steps:
-
Acid-Base Extraction: After hydrolysis, the reaction mixture will be basic. Carefully acidify the solution with a mineral acid (e.g., HCl) to a pH of around 3-4 to precipitate the carboxylic acid.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as an ethanol/water or methanol/water mixture, to obtain a pure product.
-
Salt Formation for Purification: In some cases, forming a salt of the pyrazole with an acid can facilitate crystallization and purification. The pure pyrazole can then be regenerated by treatment with a base.[5]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
| 1,3-Dicarbonyl Reactant | Hydrazine Reactant | Solvent | Isomer Ratio (A:B) | Total Yield (%) | Reference |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | 36:64 | 99 | [3] |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85:15 | 99 | [3] |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 97:3 | 98 | [3] |
Isomer A: N-methyl adjacent to the 2-furyl group. Isomer B: N-methyl adjacent to the CF3 group.
Table 2: Typical Conditions for Hydrolysis of Pyrazole Esters
| Pyrazole Ester Substrate | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates | KOH (2.0) | Methanol | Reflux | 3 | Not specified | [6] |
| Ethyl 5-substituted-1H-pyrazole-3-carboxylates | Not specified | Glacial Acetic Acid | Not specified | Not specified | Not specified | [7] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate
This protocol is a general guideline based on the Knorr pyrazole synthesis.[4][8]
-
Preparation of the 1,3-dicarbonyl compound: In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. To this solution, add diethyl oxalate (1.0 equivalent) and 2-fluoroacetophenone (1.0 equivalent) sequentially. Stir the mixture at room temperature for 12-24 hours. The formation of the sodium salt of ethyl 2-(2-fluorobenzoyl)acetate can be monitored by TLC.
-
Cyclocondensation: To the reaction mixture containing the 1,3-dicarbonyl compound, add hydrazine hydrate (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product may precipitate. If not, extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of this compound
-
Hydrolysis: Dissolve ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate (1.0 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v). Add sodium hydroxide (2.0-3.0 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is no longer visible (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Precipitation: Carefully acidify the aqueous solution with 2M hydrochloric acid to a pH of approximately 3-4. The carboxylic acid should precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This commonly occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially resulting in two different substitution patterns.[1] Controlling the formation of a specific regioisomer is critical because different regioisomers can possess significantly different biological activities, physical properties, and toxicological profiles.[1] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach to one of the carbonyl groups, directing the reaction towards the less sterically crowded site.
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[2]
-
Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity compared to conventional solvents like ethanol.[3][4]
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of the regioisomers formed.
Q3: What are the main alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?
A3: When the Knorr synthesis provides poor regioselectivity, several alternative methods can be employed:
-
Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, precursors with differentiated reactivity at the 1- and 3-positions can be used. Examples include β-enaminones and acetylenic (α,β-ethynyl) ketones, which direct the initial nucleophilic attack of the hydrazine to a specific position, leading to a single regioisomer.[5]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, like an alkyne or an alkene. This approach often provides excellent control over regioselectivity, which is determined by the electronic and steric properties of the substituents on both reacting partners.
Troubleshooting Guides
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties, leading to a lack of selectivity in the initial nucleophilic attack by the hydrazine.
Solutions:
-
Modify Reaction Conditions:
-
Solvent Change: Switch from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can significantly enhance regioselectivity.[3][4]
-
pH Adjustment: Investigate the effect of pH. Adding a catalytic amount of acid (e.g., acetic acid, HCl) can alter the nucleophilicity of the hydrazine nitrogens and favor one regioisomer.[2] Conversely, neutral or basic conditions may favor the other isomer.
-
-
Employ Alternative Synthetic Routes:
-
Consider using a 1,3-dicarbonyl surrogate like a β-enaminone to direct the cyclization.
-
Explore a 1,3-dipolar cycloaddition reaction, which often offers superior regiocontrol.
-
Issue 2: The major product of my reaction is the undesired regioisomer.
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under the current reaction conditions.
Solutions:
-
Reverse the Selectivity with Reaction Conditions:
-
pH Control: As the regioselectivity can be pH-dependent, switching from acidic to neutral/basic conditions, or vice-versa, may reverse the outcome.[2]
-
Solvent Effects: The choice of solvent can sometimes invert the regioselectivity. Compare the results in a protic solvent (e.g., ethanol) versus an aprotic solvent.
-
-
Substrate Modification:
-
If feasible, modify the substituents on the 1,3-dicarbonyl to alter the steric or electronic balance and favor the desired product.
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.
Solutions:
-
Chromatographic Separation:
-
Thin Layer Chromatography (TLC): First, perform a thorough screening of solvent systems using TLC to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.
-
Column Chromatography: Once a suitable solvent system is identified, perform flash column chromatography on silica gel to separate the regioisomers.
-
-
Recrystallization:
-
If there is a significant difference in the solubility of the two regioisomers in a particular solvent, fractional recrystallization can be an effective separation method.
-
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of the Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Substituents (R¹, R²) | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) |
| CF₃, Phenyl | Methylhydrazine | Ethanol | 55:45 | 85 |
| CF₃, Phenyl | Methylhydrazine | TFE | 85:15 | 90 |
| CF₃, Phenyl | Methylhydrazine | HFIP | >99:1 | 92 |
| Methyl, Phenyl | Phenylhydrazine | Ethanol | 60:40 | 88 |
| Methyl, Phenyl | Phenylhydrazine | TFE | 90:10 | 91 |
| Methyl, Phenyl | Phenylhydrazine | HFIP | 98:2 | 95 |
Regioisomer A corresponds to the pyrazole with the N-substituent adjacent to R¹, and Regioisomer B has the N-substituent adjacent to R².
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Enhanced Regioselectivity
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.0 - 1.2 eq)
-
Solvent (e.g., Ethanol, 2,2,2-Trifluoroethanol (TFE))
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent.[6]
-
Addition of Hydrazine: Slowly add the substituted hydrazine (1.0 - 1.2 eq) to the solution at room temperature. Note that the reaction can be exothermic.[6]
-
Reaction: Stir the reaction mixture at room temperature or heat under reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few minutes to several hours.[6]
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.[6]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[6]
-
Characterization and Isomer Ratio Determination: The structure of the synthesized pyrazoles and the ratio of the regioisomers can be determined using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Nuclear Overhauser Effect (NOE) NMR experiments can be particularly useful for unambiguously assigning the regiochemistry.[6]
Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water (10 mL)
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[7]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[7]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[7]
-
Reaction Monitoring: Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[7]
-
Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[7]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[7]
-
Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[7]
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Key factors influencing regioselectivity in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Purification of Fluorinated Heterocyclic Compounds
Welcome to the technical support center for the purification of fluorinated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for the unique challenges presented by these molecules.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated heterocyclic compounds often challenging to purify?
A1: The introduction of fluorine into a heterocyclic ring can significantly alter a molecule's physicochemical properties, leading to purification challenges.[1] The high electronegativity of fluorine can change the molecule's polarity, dipole moment, and intermolecular interactions.[1][2] This can result in issues such as co-elution with impurities of similar polarity, poor peak shape in chromatography, and altered solubility affecting recrystallization.
Q2: What are the most common impurities encountered during the synthesis of fluorinated heterocycles?
A2: Common impurities can include regioisomers formed during fluorination or other substitution reactions, starting materials, and byproducts from side reactions. For syntheses involving cross-coupling reactions, residual palladium catalyst is a frequent contaminant.[3][4] In fluorination reactions, inactive or decomposed fluorinating reagents can also contribute to the impurity profile.[5]
Q3: How can I effectively remove residual palladium catalyst from my fluorinated heterocyclic compound?
A3: Several methods can be employed to remove residual palladium. A simple and often effective method is filtration through a pad of Celite®.[6] For more stubborn cases, adsorbent materials like activated carbon or specialized silica-based scavengers with thiol functionalities can be used.[3][7] Chelating agents, such as EDTA, can also be used to form a complex with the palladium, which can then be removed by extraction or filtration.[3]
Q4: My fluorinated compound is showing severe peak tailing in reverse-phase HPLC. What can I do?
A4: Peak tailing for fluorinated compounds, especially basic heterocycles, is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. Here are several troubleshooting steps:
-
Lower the mobile phase pH: Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% can protonate the silanol groups, minimizing these interactions.[5]
-
Use an end-capped column: These columns have been treated to reduce the number of accessible silanol groups.
-
Increase buffer concentration: For LC-UV applications, increasing the buffer concentration can enhance the ionic strength of the mobile phase and mask silanol interactions.[5]
-
Consider a different stationary phase: A fluorinated stationary phase can sometimes offer better peak shape and selectivity for fluorinated analytes.
Q5: I am struggling to separate regioisomers of my fluorinated heterocycle. What techniques should I try?
A5: Separating regioisomers can be challenging due to their similar physical properties.
-
Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a high-resolution column is often the most effective method. Chiral stationary phases can sometimes resolve isomers even if the parent molecule is not chiral. For column chromatography, careful selection of the stationary and mobile phases is crucial.[8]
-
Recrystallization: Fractional crystallization can be effective if the regioisomers have sufficiently different solubilities in a particular solvent system. This may require extensive screening of different solvents and solvent mixtures.
Troubleshooting Guides
Issue 1: Low Recovery After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Compound is highly polar and strongly adsorbs to silica gel. | 1. Add a polar modifier (e.g., methanol, acetic acid, or triethylamine) to the eluent. 2. Consider using a different stationary phase such as alumina or a bonded phase (e.g., diol, amino). |
| Compound is volatile and is lost during solvent evaporation. | 1. Use a rotary evaporator at a lower temperature and pressure. 2. Consider using a less volatile solvent for elution if possible. |
| Compound is degrading on the silica gel. | 1. Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. 2. Switch to a less acidic stationary phase like neutral alumina. |
| Inappropriate solvent system leading to very broad peaks. | 1. Optimize the eluent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the target compound. |
Issue 2: Oiling Out During Recrystallization
| Possible Cause | Troubleshooting Steps |
| The compound's melting point is lower than the boiling point of the solvent. | 1. Choose a solvent with a lower boiling point. 2. Use a solvent mixture where the compound has lower solubility at the boiling point. |
| The solution is supersaturated to a high degree. | 1. Use more solvent to dissolve the compound. 2. Allow the solution to cool more slowly to promote crystal growth over oil formation. |
| Presence of impurities that inhibit crystallization. | 1. Attempt to remove impurities by a preliminary purification step like a quick filtration through a small plug of silica gel. 2. Try adding a seed crystal of the pure compound to induce crystallization. |
Quantitative Data on Purification Methods
The choice of purification method significantly impacts the final yield and purity of fluorinated heterocyclic compounds. Below is a comparative summary of different techniques applied to various classes of these compounds.
| Compound Class | Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Reference |
| Quinoline Derivative | Steam Distillation, followed by Vacuum Distillation | Crude | >97 | 82-91 | [8][9] |
| 8-Hydroxyquinoline | Recrystallization from Chloroparaffin | 78.0 - 82.0 | 99.0 - 99.9 | 95-98 | [10] |
| Quinoline Yellow Components | High-Speed Counter-Current Chromatography (HSCCC) | Crude Extract | 96.5 - 98.2 | 92.1 - 93.7 | [11] |
| Trifluoromethylated Pyrimido[1,2-b]indazole | Column Chromatography (Silica Gel) | Crude | Not specified | 78 | [12] |
| Fluorinated 3,6-Dihydropyridines | Column Chromatography (Silica Gel) | Crude | Not specified | 72-91 | [13] |
Detailed Experimental Protocols
Protocol 1: Purification of a Fluorinated Pyridine by Flash Column Chromatography
This protocol is a general guideline for the purification of a moderately polar fluorinated pyridine derivative.
-
Slurry Preparation: Dissolve the crude fluorinated pyridine (1.0 g) in a minimal amount of dichloromethane (DCM). Add 2-3 g of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Dry pack a glass column with 40 g of silica gel (230-400 mesh).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the column.
-
Elution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient could be:
-
100% Hexane (2 column volumes)
-
2% Ethyl Acetate in Hexane (5 column volumes)
-
5% Ethyl Acetate in Hexane (5 column volumes)
-
10% Ethyl Acetate in Hexane (until the product elutes)
-
-
Fraction Collection: Collect fractions based on TLC analysis.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified fluorinated pyridine.
Protocol 2: Recrystallization of a Trifluoromethyl-Substituted Pyrazole
This protocol describes a mixed-solvent recrystallization for a pyrazole derivative with moderate polarity.
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve the crude trifluoromethyl-substituted pyrazole (1.0 g) in a minimal amount of hot ethanol (e.g., 10-15 mL) with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 1:1 ethanol/water.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point.
Visualizations
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Knorr Pyrazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of the Knorr pyrazole synthesis. Our aim is to facilitate the efficient and successful synthesis of pyrazole derivatives by addressing common experimental challenges.
Troubleshooting Guides & FAQs
This section is designed to provide rapid, targeted solutions to specific issues that may arise during the Knorr pyrazole synthesis.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?
A: Low yields in Knorr pyrazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1] Below is a systematic guide to troubleshooting low yields.
Troubleshooting Steps for Low Yield:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. While a 1:1 stoichiometry is theoretical, in practice, a slight excess of the hydrazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.[1] However, a large excess should be avoided as it can complicate purification.
-
Evaluate Reaction Conditions (Temperature and Time): The reaction temperature is a critical parameter. Insufficient heat may lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures can cause decomposition of reactants or products, leading to a dark, tarry mixture.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
-
Solvent and pH Optimization: The choice of solvent and the pH of the reaction medium significantly influence the reaction rate and yield. The Knorr synthesis is typically acid-catalyzed.[3][4] Acidic conditions facilitate both the initial imine formation and the subsequent cyclization step.[5] However, highly acidic conditions (pH < 3) can favor the formation of furan byproducts.[6] For reactions involving hydrazine salts (e.g., phenylhydrazine hydrochloride), the addition of a mild base like sodium acetate can be beneficial to neutralize the excess acid and promote a cleaner reaction profile.[1]
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, which can consume starting materials and reduce the yield of the desired product.[1]
Issue 2: Formation of Regioisomers
Q: I am obtaining a mixture of two regioisomers. How can I improve the regioselectivity of my reaction?
A: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[7]
Strategies to Enhance Regioselectivity:
-
Exploit Steric Hindrance: A bulkier substituent on the 1,3-dicarbonyl will generally direct the initial attack of the hydrazine to the less sterically hindered carbonyl group. Similarly, a sterically demanding substituent on the hydrazine can influence which carbonyl it attacks.
-
Leverage Electronic Effects: The electronic nature of the substituents on the dicarbonyl compound plays a crucial role. Electron-withdrawing groups can increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Solvent Selection: The solvent can significantly impact regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases.[8]
-
pH Control: The pH of the reaction can influence the protonation state of the reactants and intermediates, thereby affecting the regioselectivity.[7] Careful optimization of the pH may favor the formation of one regioisomer over the other.
-
Reactant Stoichiometry: Varying the ratio of the dicarbonyl compound to the hydrazine has been shown to affect the regioisomeric ratio in some instances.[7]
Issue 3: Reaction Mixture Discoloration
Q: My reaction mixture has turned a dark yellow, red, or brown color. What causes this, and will it affect my product?
A: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidation.[1] While some discoloration may be unavoidable, a very dark or tarry appearance can indicate significant side reactions or decomposition, which will likely impact the yield and purity of the final product.
Troubleshooting Reaction Discoloration:
-
Use High-Purity Hydrazine: Ensure the hydrazine reagent is of high purity and has been stored properly to minimize oxidation.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that lead to colored byproducts.
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Addition of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base, such as sodium acetate, can help to neutralize the acid and lead to a cleaner reaction profile.[1]
-
Purification: Most colored impurities can be removed during workup and purification. Techniques like recrystallization, treatment with activated charcoal, or column chromatography are effective for removing colored byproducts.[9][10]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative data to aid in the optimization of your Knorr pyrazole synthesis.
Table 1: Effect of Stoichiometry on Yield
| 1,3-Dicarbonyl (eq.) | Hydrazine (eq.) | Typical Outcome | Reference |
| 1.0 | 1.0 | Theoretical ratio, may result in incomplete conversion if starting materials are not perfectly pure or stable. | - |
| 1.0 | 1.0 - 1.2 | A slight excess of hydrazine can help drive the reaction to completion. | [1] |
| 1.0 | >1.2 | May lead to purification challenges due to the difficulty of removing excess hydrazine. | - |
Table 2: Influence of pH on Reaction Outcome
| pH Range | Effect on Reaction | Reference |
| Acidic (pH < 7) | Generally accelerates the reaction rate for both imine formation and cyclization.[5] | [5] |
| pH 7 | At neutral pH, the initial hydrazone may form, but cyclization to the pyrazole can be slow or not occur at all.[5] | [5] |
| Basic (pH > 7) | The desired reaction may not be observed, with only starting material or small amounts of the hydrazone intermediate being present.[5] The formation of the initial hydrazone is also pH-dependent.[5] | [5] |
Table 3: Common Solvents and Their Applications
| Solvent | Properties and Typical Use | Reference |
| Ethanol, Propanol | Common protic solvents that are effective for a wide range of substrates.[3][11] | [3][11] |
| Acetic Acid | Often used as a solvent and catalyst, particularly in reactions that require acidic conditions. | - |
| Water/Ethanol Mix | Can be used for certain water-soluble substrates. | - |
| Trifluoroethanol (TFE), Hexafluoroisopropanol (HFIP) | Fluorinated alcohols that can significantly improve regioselectivity in the formation of certain pyrazoles.[8] | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Substituted Pyrazole
This protocol provides a general guideline for the Knorr pyrazole synthesis and may require optimization for specific substrates and scales.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq.)
-
Hydrazine derivative (1.0 - 1.2 eq.)
-
Solvent (e.g., ethanol, 1-propanol)
-
Acid catalyst (e.g., glacial acetic acid, a few drops)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Catalyst Addition: Add a catalytic amount of acid to the solution.
-
Hydrazine Addition: Slowly add the hydrazine derivative to the reaction mixture. Note that this addition can be exothermic.[12]
-
Heating: Heat the reaction mixture to reflux and maintain the temperature for the desired reaction time (typically 1-4 hours).[12]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, using an appropriate eluent system (e.g., 30% ethyl acetate/70% hexane).[12]
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water) or by column chromatography on silica gel.[9][10]
Safety Precautions:
-
Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [13][14]
-
Dispose of hydrazine-containing waste according to your institution's hazardous waste disposal procedures. [13]
Visualizing the Process
Diagram 1: General Experimental Workflow for Knorr Pyrazole Synthesis
A generalized workflow for performing the Knorr pyrazole synthesis.
Diagram 2: Troubleshooting Logic for Low Product Yield
A logical approach to diagnosing and resolving low product yield.
Diagram 3: Signaling Pathway for Regioisomer Formation
Key factors that determine the outcome of regioisomeric product distribution.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. benchchem.com [benchchem.com]
- 13. ehs.ucsb.edu [ehs.ucsb.edu]
- 14. arxada.com [arxada.com]
- 15. nexchem.co.uk [nexchem.co.uk]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Synthesis of 3-Aryl-Pyrazole-5-Carboxylic Acids
Welcome to the technical support center for the synthesis of 3-aryl-pyrazole-5-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and practical solutions based on established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Regioselectivity - "I'm getting a mixture of 3-aryl and 5-aryl pyrazole isomers. How can I control the regioselectivity?"
This is a classic challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl precursors like β-ketoesters in the Knorr pyrazole synthesis.[1][2] The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can theoretically lead to two different regioisomers.[3]
Underlying Cause: The regiochemical outcome is a delicate balance of steric and electronic factors of both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[1] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two carbonyl carbons, leading to two distinct hydrazone intermediates and, consequently, two regioisomeric pyrazoles.[1]
Troubleshooting & Solutions:
-
Solvent Choice is Critical: The solvent can have a profound effect on the isomer ratio.[1] For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvents has been shown to significantly improve regioselectivity.[3] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thereby enhancing the selectivity of the initial attack.[3]
-
pH Control: The pH of the reaction medium can influence the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups.[1] Acid catalysis is often employed in the Knorr synthesis to facilitate both the initial condensation and the subsequent cyclization.[4][5] Experimenting with acidic catalysts like glacial acetic acid can help drive the reaction towards the desired isomer.[6]
-
Strategic Choice of Precursors:
-
Utilize Pre-formed Hydrazones: Instead of a one-pot reaction, consider pre-forming the hydrazone by reacting the hydrazine with the more reactive ketone of the β-ketoester. This intermediate can then be cyclized to favor the desired pyrazole isomer.[6]
-
Alternative Synthetic Routes: If regioselectivity remains a persistent issue, consider alternative synthetic strategies. The Huisgen 1,3-dipolar cycloaddition of a nitrile imine (generated in situ from a hydrazonoyl halide) with an appropriate alkyne dipolarophile offers a highly regioselective route to polysubstituted pyrazoles.[7][8][9]
-
Data Point: The reaction of N-methylhydrazine with 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione in ethanol yields a mixture of regioisomers, whereas the same reaction in TFE or HFIP can produce the 5-(2-furyl)pyrazole derivative almost exclusively.[3]
Issue 2: Incomplete Cyclization or Formation of Acyclic Intermediates - "My reaction stalls, and I'm isolating the hydrazone intermediate instead of the pyrazole."
The formation of a stable hydrazone intermediate is a key step, but its efficient cyclization is necessary to obtain the final pyrazole product.[1]
Underlying Cause: The intramolecular cyclization step can be slow or incomplete due to several factors:
-
Insufficient Activation: The carbonyl group that undergoes the second nucleophilic attack might not be sufficiently electrophilic.
-
Unfavorable Conformation: The hydrazone intermediate may not readily adopt the conformation required for cyclization.
-
Reaction Conditions: The temperature or catalyst concentration might be too low.
Troubleshooting & Solutions:
-
Increase Temperature: Heating the reaction mixture, often to reflux, can provide the necessary activation energy for the cyclization and dehydration steps.[6]
-
Acid Catalysis: As mentioned earlier, an acid catalyst not only promotes the initial condensation but is also crucial for the cyclization step by protonating the carbonyl oxygen, making the carbon more electrophilic.[4][5] Glacial acetic acid is a common choice.[6]
-
Extended Reaction Time: Some cyclizations are simply slow. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Microwave Irradiation: This technique can sometimes dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.
Issue 3: Hydrolysis of the Ester Group - "I'm synthesizing a pyrazole-5-carboxylate ester, but I'm getting the carboxylic acid as a side product."
Unintentional hydrolysis of the ester group is a common side reaction, especially under certain reaction conditions.
Underlying Cause:
-
Basic Conditions: If the synthesis is performed under basic conditions (e.g., Claisen-Schmidt condensation), the ester group is susceptible to saponification.[10]
-
Acidic Conditions and Water: Prolonged heating under acidic conditions in the presence of water can also lead to ester hydrolysis.
Troubleshooting & Solutions:
-
Anhydrous Conditions: Ensure that all reagents and solvents are dry, especially when using acid catalysis.
-
Control of Basicity: If a base is required, consider using non-nucleophilic organic bases like triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) instead of hydroxide sources.[10]
-
Work-up Procedure: During the aqueous work-up, minimize the contact time with acidic or basic solutions. Neutralize the reaction mixture promptly and extract the product.
-
Protecting Groups: In complex syntheses, it might be necessary to use a more robust ester protecting group that is stable to the reaction conditions and can be selectively removed later.
Issue 4: Decarboxylation of the Product - "My final 3-aryl-pyrazole-5-carboxylic acid product is impure, and I suspect decarboxylation is occurring."
Pyrazole-5-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures.
Underlying Cause: The pyrazole ring can facilitate the loss of carbon dioxide, particularly from the C5 position, upon heating. This is more pronounced in the presence of certain catalysts or under harsh thermal conditions.[11]
Troubleshooting & Solutions:
-
Temperature Control: Avoid excessive heating during the reaction, work-up, and purification steps. If the synthesis requires high temperatures, try to minimize the reaction time.
-
Purification Method: When purifying by crystallization, choose a solvent system that allows for crystallization at a lower temperature. For chromatography, avoid overheating the column.
-
pH during Work-up: The stability of the carboxylic acid can be pH-dependent. It's often more stable as its carboxylate salt. Consider extracting the product into a basic aqueous solution and then carefully re-acidifying to precipitate the pure acid.
-
Metal-Catalyzed Decarboxylation: Be aware that certain metals, like copper, can catalyze decarboxylation.[11][12] If your synthesis involves metal catalysts, this could be a potential side reaction pathway.
| Parameter | Condition | Potential Side Reaction | Mitigation Strategy |
| Temperature | > 150 °C | Decarboxylation[11] | Use lowest effective temperature; minimize reaction time. |
| pH | Strongly Basic (e.g., NaOH) | Ester Hydrolysis (Saponification)[10] | Use non-nucleophilic bases (e.g., DBU, TEA).[10] |
| pH | Strongly Acidic with H₂O | Ester Hydrolysis | Use anhydrous conditions; minimize work-up time. |
| Catalyst | Copper salts | Decarboxylation[12] | Screen alternative catalysts if decarboxylation is significant. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of Ethyl 1,3-Diaryl-1H-pyrazole-5-carboxylate using Fluorinated Alcohol Solvent
This protocol is adapted from methodologies that leverage fluorinated alcohols to achieve high regioselectivity.[3]
-
Reaction Setup: To a solution of the 1-aryl-1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (0.2 M), add the arylhydrazine (1.1 eq).
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, remove the TFE under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 3-aryl-pyrazole-5-carboxylate ester.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 10. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Recrystallization Techniques for Purifying Pyrazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrazole derivatives by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for recrystallizing pyrazole and its derivatives?
A1: The choice of solvent is critical and depends on the specific pyrazole derivative's polarity and substituents. Generally, an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Commonly used solvents and systems include:
-
Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, cyclohexane, and water are frequently employed.[1] Pyrazole itself can be crystallized from petroleum ether, cyclohexane, or water.[1][2]
-
Mixed Solvent Systems: This is a highly effective technique, especially when a single ideal solvent cannot be found.[1][3] A common approach is to dissolve the pyrazole derivative in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol) where it is highly soluble, and then add a "bad" or "anti-solvent" (e.g., water) where it is poorly soluble, until turbidity (cloudiness) appears.[1][4][5] The solution is then allowed to cool slowly. Hexane/ethyl acetate and hexane/acetone are other useful combinations.[1]
Q2: My pyrazole compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound precipitates from the solution as a liquid at a temperature above its melting point.[1][6][7] This is a common issue, especially with impure compounds or when the solvent's boiling point is high.[6][7] Here are several strategies to address this:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, which may allow crystallization to occur at a temperature below the compound's melting point.[1]
-
Lower Cooling Rate: Allow the solution to cool as slowly as possible. An insulated container or a cooling hot plate can promote gradual cooling and prevent rapid precipitation as an oil.[1][6]
-
Change the Solvent System: Experiment with a different solvent or a different mixed-solvent combination. A solvent with a lower boiling point might be beneficial.[1]
-
Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization and provide a template for crystal growth.[1]
Q3: The recrystallization yield of my pyrazole derivative is very low. How can I improve it?
A3: Low yield is a frequent problem that can be attributed to several factors.[1] Consider the following to improve your recovery:
-
Minimize the Amount of Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will keep more of your compound dissolved in the mother liquor upon cooling, thus reducing the yield.[1]
-
Ensure Thorough Cooling: Cool the solution to a sufficiently low temperature, for instance, in an ice bath, to maximize the precipitation of the product.[1] This should be done only after the solution has been allowed to cool slowly to room temperature to ensure the formation of pure crystals.
-
Select an Appropriate Solvent: The ideal solvent will dissolve the pyrazole compound completely when hot but have very low solubility for it when cold. The greater the difference in solubility at high and low temperatures, the higher the potential recovery.[1]
-
Reduce Transfers: Minimize the number of times you transfer the solution between flasks to avoid material loss on the glass surfaces.
Q4: How can I remove colored impurities during the recrystallization of my pyrazole?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal has a high surface area and adsorbs the colored impurities.[1] However, use it sparingly, as activated charcoal can also adsorb some of your desired product, potentially lowering the final yield.[1]
Q5: Can I use recrystallization to separate regioisomers of a pyrazole derivative?
A5: Yes, a technique called fractional recrystallization can be an effective method for separating regioisomers, provided they have sufficiently different solubilities in a specific solvent system.[1] This process involves multiple, sequential recrystallization steps to progressively enrich one isomer over the other.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used).[6] 2. The solution is supersaturated but requires a nucleation site to begin crystallization. | 1. Concentrate the solution by boiling off some of the solvent and allow it to cool again.[1] 2. Add a seed crystal of the pure compound. 3. Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[1] |
| Crystallization happens too quickly, trapping impurities. | 1. The solution is too concentrated. 2. The cooling process is too rapid. | 1. Add a small amount of additional hot solvent to the solution.[1] 2. Ensure the solution cools slowly at room temperature before placing it in an ice bath. Using an insulated container can help.[1] |
| The resulting crystals are impure. | 1. Impurities co-crystallized with the product. 2. Impurities were trapped in the crystal lattice due to rapid cooling. 3. The crystals were not washed properly after filtration. | 1. Ensure the solution was filtered while hot to remove any insoluble impurities. 2. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[1] 3. Perform a second recrystallization if purity is still insufficient.[1] |
| The compound precipitates as an oil ("oiling out"). | 1. The boiling point of the solvent is higher than the melting point of the compound.[6] 2. The compound is significantly impure, causing a large melting point depression.[6] | 1. Re-heat the solution, add more solvent to decrease the saturation temperature, and cool slowly.[1][7] 2. Try a different solvent with a lower boiling point.[1] 3. Use a mixed-solvent system. |
Data Presentation
Table 1: Common Solvents for Pyrazole Derivative Recrystallization
| Solvent | Type | Polarity | Comments |
| Ethanol | Protic | High | A very common and effective solvent for many pyrazole derivatives.[1][4] |
| Methanol | Protic | High | Similar to ethanol, good for more polar pyrazoles.[1][4] |
| Water | Protic | Very High | Can be used for pyrazoles with sufficient polarity or as an anti-solvent in mixed systems.[1][2] |
| Ethyl Acetate | Aprotic | Medium | A versatile solvent, often used in combination with hexane.[1][4] |
| Acetone | Aprotic | Medium | Good for many derivatives; can be paired with hexane.[1][8] |
| Cyclohexane | Non-polar | Low | Suitable for less polar pyrazole derivatives.[1][2] |
| Hexane / Petroleum Ether | Non-polar | Very Low | Often used as the "bad" solvent or anti-solvent in mixed-solvent systems.[1][4] |
| Ethanol / Water | Mixed | High | A widely used mixed-solvent system for polar pyrazole derivatives.[1][4] |
Table 2: Solubility of 1H-Pyrazole in Various Solvents
This data can serve as a starting point for solvent selection for substituted pyrazoles.
| Solvent | Temperature (°C) | Solubility (moles/L) |
| Water | 9.6 | 2.7 |
| Water | 24.8 | 19.4 |
| Cyclohexane | 31.8 | 0.577 |
| Cyclohexane | 56.2 | 5.86 |
| Benzene | 5.2 | 0.31 (moles/1000mL) |
| Benzene | 46.5 | 16.8 (moles/1000mL) |
| Data sourced from ChemicalBook.[2] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the standard method when a single solvent with a significant positive temperature coefficient for the solubility of the pyrazole compound is identified.
-
Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip or stir bar.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the compound just completely dissolves at the boiling point of the solvent.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1] This step prevents premature crystallization.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath for at least 20-30 minutes.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[1]
-
Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
This method is ideal when no single solvent is suitable for recrystallization. It uses a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).
-
Dissolution: Dissolve the crude pyrazole compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid).[5] This indicates the saturation point has been reached.
-
Re-dissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.[5]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize precipitation.[1]
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using a cold mixture of the two solvents for washing the crystals.
Mandatory Visualizations
Caption: General workflow for the recrystallization of pyrazole derivatives.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole | 288-13-1 [chemicalbook.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: HPLC Purification of Fluorinated Pyrazoles
This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the High-Performance Liquid Chromatography (HPLC) purification of fluorinated pyrazoles.
Frequently Asked Questions (FAQs)
Q1: Which type of HPLC column is most effective for purifying fluorinated pyrazoles?
A1: While standard C8 and C18 columns can be used, fluorinated stationary phases often provide alternative and enhanced selectivity for fluorinated compounds.[1][2] Pentafluorophenyl (PFP) and perfluoroalkyl phases can offer different elution orders and improved separation for difficult-to-separate compounds, including structural isomers.[1][3][4] For separating mixtures of both fluorinated and non-fluorinated analytes, a highly fluorinated decyl (HFD) phase may be useful due to its increased retention of fluorinated components.[1][2] For chiral separations, polysaccharide-based chiral stationary phases, such as those with cellulose or amylose derivatives, are highly effective.[5][6][7]
Q2: What are the recommended mobile phases and additives for this type of purification?
A2: The most common mobile phases are gradients of acetonitrile (MeCN) or methanol (MeOH) with water.[8][9] To control peak shape and retention of ionizable pyrazoles, a pH modifier or buffer is critical.[10]
-
For MS-compatibility: 0.1% formic acid is a standard choice for operating at a low pH.[8][10][11] Ammonium formate or ammonium acetate are also widely used.[12]
-
For UV detection only: 0.1% phosphoric acid can provide good buffering at low pH.[8][11] Trifluoroacetic acid (TFA) is also used, but it can act as a strong ion-pairing agent and may suppress the signal in mass spectrometry.[10][13]
-
To improve peak shape for basic compounds: If peak tailing is an issue, adding a small amount of an amine modifier like triethylamine (TEA) (e.g., 25 mM) to the mobile phase can block interactions with residual silanol groups on the column packing.[14][15]
Q3: How can I separate enantiomers of a chiral fluorinated pyrazole?
A3: Enantiomeric separation requires a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., CHIRALPAK® series) are very effective for phenylpyrazole pesticides and related structures.[5][6] The separation can be performed in different modes:
-
Normal Phase: Using eluents like n-hexane with an alcohol modifier such as 2-propanol or ethanol often provides excellent separation.[5]
-
Polar Organic Mode: Using pure methanol or ethanol can lead to shorter run times and sharp peaks.[6][7] Method development involves optimizing the mobile phase composition and column temperature; lower temperatures often improve resolution but increase analysis time.[5]
Troubleshooting Guide
Problem: My chromatographic peaks are tailing.
This is the most common peak shape distortion in HPLC and often indicates a secondary retention mechanism is occurring.[14][16] For pyrazoles, which often contain basic nitrogen atoms, this is typically due to interactions with acidic residual silanol groups on the silica surface of the column packing.[15][16][17]
| Potential Cause | Solution | Citation |
| Secondary Silanol Interactions | Operate at a lower mobile phase pH (e.g., pH < 3) to protonate the basic analyte and suppress silanol ionization. | [16][17] |
| Add a tail-suppressing agent like triethylamine (TEA) to the mobile phase to compete for active silanol sites. | [14][15] | |
| Use a modern, high-purity, end-capped column or a column with a polar-embedded phase to shield silanol groups. | [16][17] | |
| Column Overload | Reduce the sample concentration or injection volume. | [15] |
| Column Contamination/Damage | Flush the column with a strong solvent. If the problem persists and is confirmed to be the column (e.g., by testing on a new column), a void may have formed at the inlet, requiring column replacement. | [16][18] |
| Extra-Column Effects | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume. | [15][17] |
Problem: My resolution between two fluorinated pyrazole isomers is poor.
A: Poor resolution indicates insufficient selectivity (α) or efficiency (N) in the separation.
| Potential Cause | Solution | Citation |
| Sub-optimal Stationary Phase | Switch to a column with different selectivity. A Pentafluorophenyl (PFP) phase offers π-π, dipole-dipole, and charge transfer interactions that can be highly effective for separating positional isomers. | [1][4] |
| Incorrect Mobile Phase | Alter the organic modifier (e.g., switch from acetonitrile to methanol, or vice-versa). The change in solvent can alter selectivity. | [17][19] |
| Optimize the gradient. A shallower gradient can improve the separation of closely eluting peaks. | [20] | |
| Temperature Effects | Adjust the column temperature. Sometimes decreasing temperature can enhance selectivity between isomers, although this may increase run time.[5][21] Conversely, increasing temperature can sometimes improve efficiency and peak shape.[22] |
Problem: I am seeing high or fluctuating backpressure.
A: Pressure abnormalities can signal a blockage, a leak, or an issue with the mobile phase.[18][23]
| Potential Cause | Solution | Citation |
| Column or Frit Blockage | Filter all samples and mobile phases to remove particulates. If a blockage is suspected, reverse-flush the column (if permitted by the manufacturer). | [18][23] |
| Buffer Precipitation | Ensure the buffer is fully soluble in the mobile phase, especially at high organic concentrations. Flush the system with a high-aqueous wash (e.g., 95% water) to dissolve precipitated salts. | [18] |
| Leak in the System | Inspect all fittings for signs of leakage. Overtightened metal fittings or worn plastic fittings can be common sources. | [18] |
| High Mobile Phase Viscosity | High concentrations of methanol in water can have high viscosity. Ensure the pressure is within the column's operating limits. | [18] |
Experimental Protocols
Protocol 1: General Reversed-Phase (RP-HPLC) Method for Fluorinated Pyrazoles
This protocol provides a starting point for method development.
-
Column Selection:
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in HPLC-grade Water.
-
Solvent B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Degas both solvents thoroughly before use.[23]
-
-
Sample Preparation:
-
Dissolve the fluorinated pyrazole sample in the initial mobile phase composition (e.g., 90:10 Solvent A:B) or a compatible solvent to avoid peak distortion.[15]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detector set at an appropriate wavelength (e.g., 254 nm or the compound's λmax).
-
Gradient Program (Scouting Run):
-
0-2 min: 10% B
-
2-22 min: 10% to 90% B
-
22-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (Re-equilibration)
-
-
-
Optimization:
Protocol 2: Chiral HPLC Method for Fluorinated Pyrazole Enantiomers
This protocol is a starting point for separating enantiomers.
-
Column Selection:
-
Mobile Phase Preparation (Normal Phase):
-
Solvent A: HPLC-grade n-Hexane.
-
Solvent B: HPLC-grade 2-Propanol (IPA) or Ethanol.
-
Prepare an isocratic mixture. Start with 90:10 (A:B) and adjust the ratio of Solvent B to optimize resolution and retention time. Decreasing the percentage of the alcohol modifier generally increases retention and resolution.[5]
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter through a 0.45 µm PTFE syringe filter suitable for organic solvents.
-
-
Chromatographic Conditions:
-
Optimization:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 10. hplc.eu [hplc.eu]
- 11. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. chromtech.com [chromtech.com]
- 18. realab.ua [realab.ua]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. iosrphr.org [iosrphr.org]
- 21. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 22. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Addressing Poor Solubility of Pyrazole-Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of pyrazole-based inhibitors.
Troubleshooting Guide
Issue: My pyrazole-based inhibitor is precipitating out of solution during my in vitro assay.
Precipitation of your compound can lead to inaccurate and unreliable assay results. Follow this step-by-step guide to troubleshoot and resolve this common issue.
Step 1: Initial Assessment & Basic Checks
-
Question: Have you visually confirmed precipitation?
-
Action: Inspect your solution for any visible particulates, cloudiness, or crystals. Centrifuge a small aliquot to see if a pellet forms.
-
-
Question: What is the final concentration of your compound and the solvent (e.g., DMSO) in the assay?
-
Action: Ensure the final concentration of organic solvents like DMSO is kept to a minimum, typically below 0.5%, as some cell lines can tolerate up to 1%. Always include a vehicle control with the same final solvent concentration in your experiments.[1]
-
Step 2: Optimizing the Dilution Protocol
Abrupt changes in solvent composition are a frequent cause of precipitation.
-
Question: Are you performing a serial dilution?
-
Action: Avoid single, large dilutions of your stock solution directly into the aqueous assay buffer. Instead, perform a stepwise, serial dilution to gradually decrease the solvent concentration.[1]
-
Step 3: Modifying the Assay Buffer
If optimizing the dilution is insufficient, consider modifying the composition of your assay buffer.
-
Question: Can you add a co-solvent to your buffer? (Primarily for cell-free assays)
-
Action: The addition of a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) can improve solubility.[1]
-
-
Question: Is the pH of your buffer optimal for your compound?
-
Action: The solubility of ionizable compounds is often pH-dependent. If your pyrazole derivative has acidic or basic functional groups, adjusting the pH of the assay buffer may enhance its solubility.[1]
-
Step 4: Advanced Formulation Strategies (for challenging compounds)
For compounds that remain insoluble, more advanced formulation techniques may be necessary.
-
Question: Have you considered using solubility enhancers?
-
Action:
-
Cyclodextrins: These can encapsulate your hydrophobic compound, increasing its aqueous solubility.[1][2]
-
Surfactants: Surfactants form micelles that can solubilize your inhibitor. This is more suitable for cell-free assays as surfactants can be toxic to cells.[1]
-
Solid Dispersions: Dispersing the compound within a polymer matrix can improve its dissolution rate and solubility.[1][3]
-
-
Below is a workflow diagram to guide you through the troubleshooting process.
Caption: A step-by-step workflow for troubleshooting pyrazole inhibitor precipitation in assays.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrazole-based inhibitors have poor solubility?
Poor aqueous solubility in pyrazole-based inhibitors often stems from their molecular structure. Key contributing factors include:
-
Molecular Planarity and Rigidity: The flat, rigid structure of the pyrazole ring system can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state. A high melting point can be an indicator of strong crystal packing, which in turn correlates with lower solubility.[4]
-
Lipophilicity: While the pyrazole ring itself is less lipophilic than a benzene ring, extensive substitutions on the scaffold, often required for target potency, can significantly increase the overall lipophilicity of the molecule, reducing its affinity for aqueous media.[5]
-
Intramolecular Hydrogen Bonding: The presence of certain functional groups can lead to intramolecular hydrogen bonds, which can limit the molecule's interaction with water.[4]
Q2: What are the common formulation strategies to improve the solubility of pyrazole-based inhibitors for in vivo studies?
For in vivo studies, it is crucial to develop a formulation that is both effective at solubilizing the compound and safe for administration. Common strategies include:
-
Co-solvent Systems: A mixture of solvents is often used to dissolve the compound. A common formulation for oral or intraperitoneal administration consists of DMSO, PEG400, and Tween-80 in an aqueous vehicle like saline.[6]
-
Cyclodextrin Formulations: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility for intravenous administration.[6]
-
Lipid-Based Formulations: These systems, which can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS), can solubilize lipophilic compounds and enhance their absorption.[2][3]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can significantly improve the dissolution rate.[7]
The choice of formulation depends on the physicochemical properties of the specific pyrazole derivative, the intended route of administration, and the required dose.
Caption: Key formulation strategies to enhance the solubility of pyrazole inhibitors for in vivo studies.
Q3: How can I experimentally measure the aqueous solubility of my pyrazole compound?
The most common and traditional method for determining equilibrium solubility is the shake-flask method .[8] The reliability of this method depends on several factors:
-
Purity of the compound and the solvent.
-
Adequate time to reach equilibrium (typically 24 hours or longer).
-
Proper control of temperature.
-
A reliable method for separating the saturated solution from the excess solid.
-
An accurate and reproducible analytical method to quantify the dissolved compound.[8]
Q4: Can modifying the chemical structure of my pyrazole inhibitor improve its solubility?
Yes, medicinal chemistry strategies can be employed during lead optimization to improve solubility without sacrificing potency.[4] Approaches include:
-
Disrupting Planarity: Introducing non-planar groups or increasing the rotational degrees of freedom in the molecule can disrupt crystal packing and improve solubility.[4] For example, reducing an amide linker to a more flexible amine can increase rotational freedom.[4]
-
Introducing Polar Groups: Adding polar functional groups (e.g., hydroxyl, amino) can increase the hydrophilicity of the molecule.
-
Bioisosteric Replacement: Pyrazole rings are sometimes used as bioisosteres for other aromatic rings to improve physicochemical properties like water solubility.[5][9]
Data & Protocols
Table 1: Solubility of Example Pyrazole-Based Drugs
| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) |
| Celecoxib | Water | ~0.005 | 25 |
| Celecoxib | Ethanol | ~25 | Room Temp |
Data sourced from BenchChem Application Notes.[6]
Table 2: Example Formulations for In Vivo Studies of Pyrazole Compounds
| Formulation Component | Purpose | Typical Concentration Range | Route of Administration |
| DMSO | Primary organic solvent | 5-10% | Oral, IP, IV |
| PEG400 | Co-solvent | 30-40% | Oral, IP |
| Tween-80 | Surfactant/Emulsifier | 5-10% | Oral, IP |
| HP-β-CD | Complexing agent | 10-40% (w/v) | IV |
| Saline / D5W | Aqueous vehicle | q.s. to final volume | Oral, IP, IV |
This table summarizes common excipients and their typical concentration ranges for formulating pyrazole compounds.[6]
Experimental Protocol: Preparation of a Co-solvent Formulation for Oral Administration
This protocol provides a general method for preparing a pyrazole compound in a common co-solvent vehicle.
Materials:
-
Pyrazole compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Warming bath or sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of the pyrazole compound based on the desired final concentration and dosing volume for your study.
-
Initial Solubilization: In a sterile conical tube, add the appropriate volume of DMSO to the pyrazole compound. A final DMSO concentration in the formulation of 5-10% is typical. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[6]
-
Addition of Co-solvents and Surfactants: Sequentially add PEG400 (e.g., to a final concentration of 40%) and then Tween-80 (e.g., to a final concentration of 5%) to the solution. Vortex thoroughly after each addition to ensure homogeneity.[6]
-
Final Dilution: Add sterile saline to reach the final desired volume. Vortex again until a clear and homogenous solution is obtained.[6]
-
Quality Control: Visually inspect the final solution for any particulates or precipitation before administration. The solution should be clear.
Experimental Protocol: Shake-Flask Method for Solubility Measurement
This protocol outlines the steps for determining the equilibrium aqueous solubility of a pyrazole inhibitor.
Materials:
-
Pyrazole compound (solid)
-
Purified water or buffer of choice
-
Glass vials with screw caps
-
Shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C)
-
Syringe filters (e.g., 0.22 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Calibrated balance and volumetric flasks
Procedure:
-
Add an excess amount of the solid pyrazole compound to a glass vial. "Excess" means that there should be undissolved solid remaining at the end of the experiment.
-
Add a known volume of the aqueous medium (e.g., purified water, PBS pH 7.4) to the vial.
-
Seal the vial and place it in a shaker/incubator at a constant temperature.
-
Shake the vial for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium.[8]
-
After the incubation period, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant. Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Quantify the concentration of the dissolved pyrazole compound in the filtrate using a validated analytical method (e.g., HPLC).
-
The measured concentration represents the equilibrium solubility of the compound under the tested conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid. Below you will find frequently asked questions and a troubleshooting guide to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key starting materials?
The most prevalent method for synthesizing pyrazole carboxylic acids is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] For this compound, this typically involves the reaction of a derivative of 2-(2-fluorophenyl)-2,4-dioxobutanoic acid (a β-keto acid or ester) with hydrazine hydrate.
Q2: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns during scale-up revolve around the use of hydrazine hydrate and the management of reaction exotherms. Hydrazine is a high-energy, toxic compound that can undergo explosive decomposition at elevated temperatures or in the presence of certain metals.[3] The condensation reaction with the dicarbonyl compound is often highly exothermic, posing a risk of thermal runaway if not properly controlled in a large reactor.[3]
Q3: How does scale-up typically affect the yield and purity of the final product?
Transitioning from a lab scale to a larger scale can often lead to a decrease in yield and purity if not managed carefully.[4] Common reasons for this include inefficient heat transfer in larger reactors, poor mixing leading to localized concentration gradients, and challenges in achieving the same level of purification on a larger scale.[4]
Q4: What are the expected major impurities in the synthesis of this compound?
Common impurities may include unreacted starting materials, byproducts from side reactions, and regioisomers. The formation of regioisomers is a common issue in the synthesis of substituted pyrazoles, where the hydrazine can react at different carbonyl sites of the 1,3-dicarbonyl precursor.[1][2][3]
Troubleshooting Guide
Issue 1: Low or Inconsistent Yield
Q: We are experiencing a significant drop in yield upon scaling up the reaction from gram to kilogram scale. What are the likely causes and how can we mitigate this?
A: A decrease in yield during scale-up is a common problem and can be attributed to several factors:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient.[4] This can lead to localized hot spots or insufficient heating, promoting side reactions or incomplete conversion.[4]
-
Solution: Employ a reactor with a jacketed system for precise temperature control. For highly exothermic steps, consider a semi-batch process where one reagent is added portion-wise to manage heat evolution.[4]
-
-
Poor Mixing: Inadequate agitation in large reactors can result in a non-homogeneous reaction mixture, leading to localized concentration gradients and reduced reaction rates.[4]
-
Solution: Use an appropriately sized and shaped impeller for the reactor. The mixing speed should be optimized to ensure thorough mixing without causing excessive shear that could degrade the product.
-
-
Incomplete Reaction: Reaction times that are sufficient on a small scale may not be long enough for larger volumes.
-
Solution: Monitor the reaction progress using in-process controls (e.g., HPLC, TLC) to determine the actual endpoint, rather than relying on the time from the lab-scale experiment.[4]
-
Issue 2: Formation of Impurities and Regioisomers
Q: Our scaled-up batch shows a significant amount of an isomeric impurity. How can we improve the regioselectivity?
A: The formation of undesired isomers is often influenced by reaction conditions.[4]
-
Control of Reaction Conditions: Precise control over temperature, reaction time, and stoichiometry can favor the formation of the desired product.[3] Lowering the reaction temperature may improve selectivity.[3]
-
Solvent and Catalyst Screening: The choice of solvent can influence the reaction pathway. Screening different solvents and catalysts may be necessary to optimize the regioselectivity.[3]
-
Alternative Synthetic Routes: If regioselectivity remains a major issue, exploring alternative synthetic pathways that offer better regiochemical control might be necessary.[3]
Issue 3: Difficulties in Product Isolation and Purification
Q: We are struggling to purify the crude product at a large scale. The product and impurities have similar physical properties. What are our options?
A: Purification is a major hurdle in large-scale synthesis.
-
Impurity Profiling: First, it is essential to identify the major impurities. Understanding their structure and properties will guide the selection of an appropriate purification method.
-
Alternative Purification Techniques:
-
Slurry Washes: Washing the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble can be a highly effective and scalable purification method.[4]
-
Recrystallization with Different Solvents: A systematic screening of crystallization solvents is recommended. The choice of solvent is crucial for obtaining a high-purity product.[3][4]
-
Data Presentation
Table 1: Typical Reaction Parameters for Pyrazole Synthesis
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Potential Impact of Scale-Up |
| Temperature | Easily controlled with heating mantles/ice baths | Requires jacketed reactors for efficient heat transfer | Poor control can lead to side reactions and impurities.[4] |
| Addition Rate | Rapid addition often possible | Slow, controlled addition is critical | Fast addition can cause dangerous exotherms.[3] |
| Mixing Speed | Magnetic stirring is usually sufficient | Mechanical stirring with optimized impeller is needed | Inadequate mixing leads to non-homogeneity and lower yield.[4] |
| Reaction Time | Typically shorter | Often longer due to mass transfer limitations | Must be determined by in-process monitoring.[4] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Increase reaction time or temperature; ensure efficient mixing.[3] |
| Product degradation | Lower reaction and purification temperatures; use an inert atmosphere.[3] | |
| Poor Regioselectivity | Unfavorable reaction conditions | Screen different solvents and catalysts; lower the reaction temperature.[3] |
| Exothermic Runaway | Poor heat dissipation | Reduce the rate of addition; increase solvent volume; ensure adequate cooling.[3] |
| Purification Difficulty | Similar properties of product and impurities | Optimize recrystallization solvents; consider slurry washes.[4] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a generalized procedure based on common methods for pyrazole synthesis.[1][2] Optimization for a specific scale is necessary.
-
Preparation of the β-keto ester: Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate is prepared via a Claisen condensation between ethyl oxalate and 2'-fluoroacetophenone.
-
Cyclocondensation:
-
To a solution of ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate in ethanol, add hydrazine hydrate dropwise at a controlled temperature (e.g., 0-10 °C) to manage the exotherm.
-
After the addition is complete, the reaction mixture is heated to reflux and monitored by TLC or HPLC until the starting material is consumed.
-
-
Hydrolysis and Work-up:
-
The resulting pyrazole ester is then hydrolyzed to the carboxylic acid using an aqueous solution of sodium hydroxide.
-
After hydrolysis, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the crude this compound.
-
-
Purification:
-
The crude product is collected by filtration and washed with water.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for scale-up synthesis issues.
Caption: Potential side reactions and byproducts in the synthesis.
References
Technical Support Center: Purifying Cyclocondensation Reaction Products
This guide provides researchers, scientists, and drug development professionals with practical solutions for removing impurities from cyclocondensation reactions. Find answers to frequently asked questions and follow detailed troubleshooting protocols to enhance the purity of your synthesized compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in cyclocondensation reactions?
Common impurities can be broadly categorized as:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your product mixture.
-
Reaction By-products: Side reactions, such as self-condensation of one of the reactants or alternative cyclization pathways, can generate undesired molecules.[1]
-
Reagents and Catalysts: Excess reagents, catalysts (e.g., acids, bases, or metals like palladium), and their decomposition products can contaminate the final product.[2]
-
Solvent Residues: Residual solvents used in the reaction or work-up can be present in the isolated product.
-
Degradation Products: The desired product may degrade under the reaction or purification conditions, leading to impurities.
Q2: How do reaction conditions influence the formation of impurities?
Reaction conditions play a critical role in the impurity profile. Factors such as temperature, reaction time, solvent, and catalyst concentration can significantly affect the outcome.[3][4][5] For example, excessively high temperatures or prolonged reaction times can lead to the formation of thermal degradation products or favor slower side reactions. The choice of solvent can influence the solubility of intermediates and favor one reaction pathway over another.[4]
Q3: What is the first step I should take to purify my crude product?
A liquid-liquid extraction is often the initial and one of the most crucial purification steps.[6][7][8] This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[6][8] It is highly effective for removing water-soluble impurities like inorganic salts, as well as acidic or basic by-products, by washing the organic layer with an appropriate aqueous solution (e.g., dilute acid, base, or brine).[9]
Q4: My product is a solid. Which purification technique is most suitable?
For solid products, recrystallization is the most powerful and widely used purification method.[10][11] The principle is based on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures.[12] An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.[10][13]
Q5: When should I use column chromatography?
Column chromatography is a versatile purification technique used when simpler methods like extraction or recrystallization are ineffective, especially for:
-
Purifying non-crystalline solids (oils or waxes).[14]
-
Separating mixtures of compounds with similar polarities.
-
Isolating products from complex reaction mixtures containing multiple by-products.[15]
-
Purifying small quantities of material (less than a gram).[14]
This technique separates compounds based on their differential adsorption onto a solid stationary phase (like silica gel or alumina) while being carried through by a liquid mobile phase.[16][17]
Troubleshooting Guide
Issue 1: Low Yield After Recrystallization
| Potential Cause | Solution |
| Incorrect Solvent Choice | The ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures.[18] Perform small-scale solubility tests to find the optimal solvent or solvent mixture.[13] |
| Using Too Much Solvent | Using an excessive amount of solvent to dissolve the crude product will result in a lower, less saturated solution, leading to poor recovery upon cooling. Always use the minimum amount of near-boiling solvent required to fully dissolve the solid.[11][13] |
| Cooling Too Rapidly | Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[13] |
| Premature Crystallization | If crystallization occurs too early (e.g., during a hot filtration step), it can lead to significant product loss.[19] Add a small amount of extra hot solvent before filtration and use pre-heated glassware to prevent this.[19] |
Issue 2: Product "Oiling Out" During Recrystallization
"Oiling out" occurs when the solid melts and comes out of solution as a liquid instead of forming crystals.
| Potential Cause | Solution |
| High Impurity Level | A high concentration of impurities can depress the melting point of the product, causing it to melt before it crystallizes. Try removing soluble impurities with an initial purification step like liquid-liquid extraction or a charcoal treatment.[20] |
| Solution is Supersaturated | The product may be coming out of solution at a temperature above its melting point. Re-heat the mixture, add a small amount of additional solvent to reduce the saturation, and allow it to cool more slowly.[20] |
| Inappropriate Solvent | The solvent's boiling point may be higher than the product's melting point. Choose a solvent with a lower boiling point. |
Issue 3: Impurities Co-elute with Product in Column Chromatography
| Potential Cause | Solution |
| Inappropriate Mobile Phase | The solvent system (eluent) may be too polar, causing all components to move too quickly through the column without adequate separation.[17] Develop a better solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of ~0.2-0.3 for your desired compound. |
| Column Overloading | Too much crude material has been loaded onto the column, exceeding its separation capacity. Use a larger column or load less material. A general rule is a 20:1 to 100:1 ratio of silica gel to crude mixture by weight.[16] |
| Poor Column Packing | Channels or cracks in the stationary phase will lead to poor separation. Ensure the column is packed uniformly without any air bubbles or gaps.[21] |
Purification Protocols & Workflows
Below is a general workflow for the purification of a cyclocondensation product. The specific steps will depend on the physical state of the product and the nature of the impurities.
Caption: General workflow for purification of cyclocondensation products.
Experimental Protocol 1: General Liquid-Liquid Extraction
This protocol is designed to remove water-soluble impurities from an organic reaction mixture.
-
Transfer: Transfer the crude reaction mixture to a separatory funnel of appropriate size.[7]
-
Dilute: Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble. The chosen solvent should be immiscible with water.
-
Wash: Add an equal volume of an aqueous solution (e.g., water, dilute HCl, saturated NaHCO₃, or brine) to the separatory funnel.
-
Mix: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.
-
Separate: Place the funnel back on a ring stand and allow the layers to fully separate.[8]
-
Drain: Remove the stopper and drain the lower layer. The layer to be drained depends on the relative densities of the organic and aqueous phases.
-
Repeat: Repeat the washing step (Steps 3-6) as necessary. A typical wash sequence might be: 1x dilute acid, 1x dilute base, 1x water, and 1x brine.
-
Dry: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude, washed product.
Experimental Protocol 2: Standard Recrystallization
This protocol outlines the steps for purifying a solid organic compound.
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude solid. Add a few drops of a potential solvent and observe solubility at room temperature. If insoluble, heat the test tube. A good solvent will dissolve the solid when hot but show low solubility when cold.[13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate and stirring) until all the solid dissolves.[12] Add solvent dropwise until a clear, saturated solution is obtained at the boiling point.[11]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use fluted filter paper and a pre-heated funnel to prevent premature crystallization.[19]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you may place it in an ice bath to maximize crystal formation.[12]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[13]
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum running. For final drying, the crystals can be placed in a desiccator.
Troubleshooting Logic Diagram
This diagram provides a decision-making pathway for addressing common purification challenges.
Caption: Decision tree for troubleshooting purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solved effect of reaction conditions on the condensation of | Chegg.com [chegg.com]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. Video: Extraction - Concept [jove.com]
- 8. openaccesspub.org [openaccesspub.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. How To Run A Reaction [chem.rochester.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. physics.emu.edu.tr [physics.emu.edu.tr]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Analysis of Cyclooxygenase-2 (COX-2) Inhibition: Celecoxib vs. a Representative Pyrazole Analog
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct comparative experimental data for "3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid" is not publicly available. Therefore, this guide provides a comparative analysis between the well-established COX-2 inhibitor, Celecoxib, and a representative pyrazole analog with published biological activity to illustrate the evaluation process and highlight key comparative metrics relevant to researchers in the field of anti-inflammatory drug discovery.
Introduction
The selective inhibition of cyclooxygenase-2 (COX-2) is a cornerstone in the management of inflammation and pain, offering a therapeutic advantage over non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects. Celecoxib, a diaryl-substituted pyrazole, is a widely prescribed COX-2 inhibitor. The pyrazole scaffold is a common motif in the design of novel COX-2 inhibitors. This guide provides a comparative overview of the biological activity of Celecoxib against a representative pyrazole-based compound, highlighting key differences in their inhibitory profiles based on available experimental data.
Comparative Biological Activity
The primary mechanism of action for both Celecoxib and other pyrazole-based inhibitors is the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1][2][3] The in vitro efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes. A higher selectivity index (COX-1 IC50 / COX-2 IC50) indicates a more favorable safety profile with a lower risk of gastrointestinal complications.[3]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 15 | 0.04 | 375 | [4] |
| Representative Pyrazole Analog (Compound 5u) | 130.16 | 1.79 | 72.73 | [3] |
Note: The data for the "Representative Pyrazole Analog (Compound 5u)" is sourced from a study on hybrid pyrazole analogues.[3] This compound was selected for its structural relevance and the availability of comprehensive inhibitory data.
Mechanism of Action: The COX-2 Signaling Pathway
Both Celecoxib and the representative pyrazole analog exert their anti-inflammatory effects by interrupting the arachidonic acid cascade. Specifically, they bind to and inhibit the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.
Caption: Inhibition of the COX-2 signaling pathway by Celecoxib and pyrazole analogs.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is a critical step in the evaluation of novel anti-inflammatory agents. The following is a generalized protocol based on commonly used in vitro assays.
In Vitro COX-1/COX-2 Inhibition Assay Workflow
Caption: Generalized workflow for in vitro COX inhibition assays.
Detailed Methodology
1. Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used. The enzymes are typically expressed in an appropriate system (e.g., insect cells) and purified.
2. Compound Preparation: Test compounds (Celecoxib and the pyrazole analog) are dissolved in a suitable solvent, such as DMSO, to create stock solutions. A series of dilutions are then prepared to test a range of concentrations.
3. Incubation: The respective enzyme (COX-1 or COX-2) is pre-incubated with each concentration of the test compound for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
4. Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid. The reaction is allowed to proceed for a defined time (e.g., 2 minutes) and then terminated by the addition of an acid solution (e.g., HCl).
5. Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced, which is a direct measure of enzyme activity, is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
6. Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (enzyme without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This comparative guide illustrates the process of evaluating the inhibitory activity of pyrazole-based compounds against the established drug, Celecoxib. While direct data for "this compound" is unavailable, the analysis of a representative pyrazole analog demonstrates the importance of determining IC50 values for both COX-1 and COX-2 to establish potency and selectivity. The provided methodologies and visualizations serve as a foundational resource for researchers engaged in the discovery and development of novel COX-2 inhibitors. Further in vivo studies are essential to determine the full therapeutic potential and safety profile of any new chemical entity.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative analysis of fluorinated vs non-fluorinated pyrazole inhibitors"
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated and Non-Fluorinated Pyrazole Inhibitors Supported by Experimental Data.
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous inhibitors targeting a wide array of enzymes and receptors. A common strategy to enhance the therapeutic potential of these molecules is the introduction of fluorine atoms. This guide provides a comparative analysis of fluorinated versus non-fluorinated pyrazole inhibitors, focusing on their biological activity, and is supported by experimental data and detailed methodologies.
Enhanced Potency Through Fluorination: A Data-Driven Comparison
The strategic incorporation of fluorine into the pyrazole core can significantly modulate its physicochemical properties, leading to improved metabolic stability, enhanced binding affinity, and altered electronic characteristics. These modifications often translate to a marked increase in biological potency.
Butyrylcholinesterase (BuChE) Inhibition
A direct comparison of pyrazole-5-fluorosulfates with their non-fluorinated pyrazolone precursors reveals a substantial increase in inhibitory activity against BuChE. The fluorosulfate group significantly enhances the binding affinity, as demonstrated by the lower IC50 values.
| Compound ID | Core Structure | R1 | R2 | BuChE IC50 (µM) |
| M1 | Pyrazolone | Phenyl | Methyl | > 20 |
| K1 | Pyrazole-5-fluorosulfate | Phenyl | Methyl | 1.85 |
| M2 | Pyrazolone | 4-Chlorophenyl | Methyl | > 20 |
| K3 | Pyrazole-5-fluorosulfate | 4-Chlorophenyl | Methyl | 0.79[1][2] |
| M3 | Pyrazolone | 4-Methoxyphenyl | Methyl | > 20 |
| K5 | Pyrazole-5-fluorosulfate | 4-Methoxyphenyl | Methyl | 1.33 |
Nitric Oxide Synthase (NOS) Inhibition
Studies on a series of (E)-3(5)-[β-(aryl)-ethenyl]-5(3)-phenyl-1H-pyrazoles as NOS inhibitors have shown that the introduction of fluorine atoms leads to a significant enhancement of biological activity. Fluorinated pyrazoles were found to be approximately 20-fold more potent than their non-fluorinated counterparts.
| Compound Type | Target | Concentration | % Inhibition |
| Non-fluorinated Pyrazoles | nNOS, iNOS, eNOS | 1 mM | Varied, up to ~70% |
| Fluorinated Pyrazoles | nNOS, iNOS, eNOS | 50 µM | Comparable to 1 mM of non-fluorinated |
Specifically, (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole was identified as a potent and selective inhibitor of iNOS.
Kinase Inhibition in Cancer Cell Lines
While a direct head-to-head comparison in a single study is less common, structure-activity relationship (SAR) studies on various kinase inhibitors consistently demonstrate the positive impact of fluorination. For instance, in a series of pyrazole-based inhibitors, derivatives with fluoro or chloro substitutions showed higher antiproliferative activity against cancer cell lines compared to those with a methoxy group.
| Compound Scaffold | Substitution | Target Cell Line | IC50 (µM) |
| Pyrazole Derivative | 5-Fluoroaniline | JNK3 | Equipoten to 5-Chloro |
| Pyrazole Derivative | o-Dichlorophenyl | HCT116 | - |
| Pyrazole Derivative | Fluoro or Methoxy | HCT116 | Fluoro more optimal |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below are summaries of commonly employed protocols for assessing the biological activity of pyrazole inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Kinase enzyme
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compounds to the wells. Include controls for no inhibitor (positive control) and no kinase (negative control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specified period (e.g., 60 minutes at 30°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of a pyrazole inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cells
-
Matrigel (or similar basement membrane matrix)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Visualizing the Mechanism: Signaling Pathways and Workflows
PI3K/Akt Signaling Pathway
Many pyrazole-based anticancer agents exert their effects by inhibiting kinases within critical signaling pathways, such as the PI3K/Akt pathway, which plays a central role in cell proliferation, survival, and growth.
References
- 1. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
The Tale of Two Environments: Unpacking the In Vitro and In Vivo Efficacy of Pyrazole-Based Compounds
For researchers, scientists, and drug development professionals, the journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges. A crucial step in this process is bridging the gap between in vitro (in a controlled laboratory setting) and in vivo (in a living organism) efficacy. This guide provides a comparative analysis of pyrazole-based compounds, a versatile class of molecules with a wide range of therapeutic applications, highlighting the correlation and frequent disparities between their performance in these two distinct environments. We will delve into experimental data for anti-inflammatory and anticancer pyrazole derivatives, providing detailed methodologies and visual aids to illuminate the path from benchtop to preclinical studies.
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] Its unique chemical properties allow for the design of compounds that can interact with a variety of biological targets with high affinity and selectivity. However, promising in vitro results, such as low IC50 values in enzymatic or cell-based assays, do not always translate to potent in vivo effects. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), bioavailability, and off-target effects in a complex biological system can significantly impact a compound's real-world performance.
Anti-Inflammatory Pyrazole Derivatives: A Case Study in COX-2 Inhibition
A prime example of successful translation from in vitro to in vivo efficacy is seen in pyrazole-based selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib, a well-known anti-inflammatory drug, is a testament to this. The following tables summarize the comparative efficacy of Celecoxib and other pyrazole derivatives.
Table 1: In Vitro vs. In Vivo Efficacy of Pyrazole-Based COX-2 Inhibitors
| Compound | In Vitro COX-2 Inhibition (IC50) | In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema) | Reference |
| Celecoxib | 0.055 µM | ED50 = 0.185 mmol/kg | [2] |
| Compound 1 | 0.31 µmol/L | ED50 = 74.3 mg/kg | [2] |
| Compound 9 | 0.26 µmol/L | ED50 = 0.170 mmol/kg | [2] |
| Compound 12 | 0.049 µmol/L | Ulcer Index = 1.25-2.5 | [2] |
| Compound 13 | 0.057 µmol/L | Ulcer Index = 1.25-2.5 | [2] |
| Compound 14 | 0.054 µmol/L | Ulcer Index = 1.25-2.5 | [2] |
| PC-406 | 8.9 nmol/L | ED50 = 55.8 mg/kg (formalin-induced) | [3] |
| PC-407 | 1.9 nmol/L | ED50 = 68.8 mg/kg (formalin-induced) | [3] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. ED50: Median effective dose. The dose that produces a therapeutic effect in 50% of the population. Ulcer Index: A measure of gastric irritation.
The data clearly shows a strong correlation between potent in vitro COX-2 inhibition (low IC50 values) and significant in vivo anti-inflammatory effects (low ED50 values and favorable ulcer indices). This successful translation is often attributed to the favorable pharmacokinetic properties of these pyrazole derivatives.
Anticancer Pyrazole Derivatives: A More Complex Picture
The translation of in vitro to in vivo efficacy for anticancer pyrazole-based compounds can be more complex. While many derivatives show potent cytotoxicity against cancer cell lines in vitro, their in vivo antitumor activity can be influenced by factors like tumor penetration, metabolism within the tumor microenvironment, and the development of resistance.
Table 2: In Vitro vs. In Vivo Efficacy of Selected Anticancer Pyrazole-Based Compounds
| Compound | In Vitro Cytotoxicity (IC50) & Cell Line | In Vivo Model & Efficacy | Target/Mechanism | Reference |
| YH264 | 18.3 ± 2.3 µM (HCT 116) | No effect on HCT 116 xenografts | Mdm2/4-p53 interaction inhibitor | [4] |
| YH263 | 8.9 ± 0.6 µM (HCT 116) | No effect on HCT 116 xenografts | Mdm2/4-p53 interaction inhibitor | [4] |
| WW751 | 3.1 ± 0.2 µM (HCT 116) | No effect on HCT 116 xenografts | Mdm2/4-p53 interaction inhibitor | [4] |
| Compound 15e | 5.58 µM (B16), 6.13 µM (SF763) | Significant antitumor activity in H22 liver cancer and B16 melanoma xenograft models | Not specified | [5] |
| Compound 49 | 0.03–6.561 µM (15 cancer cell lines) | In vivo cytotoxicity in xenograft HT-29 tumor-bearing mice | VEGFR-2 kinase inhibition, tubulin polymerization inhibition | [6] |
| Molecule VII | 0.23 nM (average over 6 cancer cell lines) | In vivo tumor growth inhibition at 5 mg/kg | Tubulin polymerization inhibitor | [7] |
As illustrated in Table 2, some pyrazole compounds with promising in vitro cytotoxicity failed to show efficacy in vivo.[4] This discrepancy was attributed to the inability to achieve sufficient tumor concentrations equivalent to the effective in vitro concentrations.[4] Conversely, other compounds demonstrated a successful translation from potent in vitro activity to significant in vivo tumor growth inhibition, often associated with specific mechanisms of action like tubulin or kinase inhibition.[5][6][7]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Assays
1. COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay determines a compound's ability to inhibit the COX-1 and COX-2 isoenzymes.
-
Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme from arachidonic acid.
-
Procedure:
-
Prepare a reaction mix containing COX assay buffer, COX cofactor, and a COX probe in a 96-well plate.
-
Add the test pyrazole compound at various concentrations to the wells. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a solvent control.
-
Add recombinant human COX-1 or COX-2 enzyme to the respective wells.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the compound concentration.[4][8][9]
-
2. MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of pyrazole compounds on cancer cell lines.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazole compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[10][11][12][13]
-
In Vivo Assays
1. Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Principle: Subplantar injection of carrageenan, an irritant, induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.
-
Procedure:
-
Administer the test pyrazole compound to rats, typically orally or intraperitoneally, at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin or celecoxib).
-
After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
2. Xenograft Tumor Models in Mice
This model is used to evaluate the in vivo antitumor efficacy of pyrazole compounds.
-
Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The effect of the test compound on tumor growth is then monitored.
-
Procedure:
-
Inject a suspension of human cancer cells (e.g., HCT 116, B16) subcutaneously into the flank of immunodeficient mice (e.g., SCID or nude mice).
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to different treatment groups: vehicle control, positive control (a known anticancer drug), and the test pyrazole compound at various doses.
-
Administer the treatments according to a predetermined schedule (e.g., daily, once a week).
-
Measure the tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.[4][5]
-
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by pyrazole compounds and the general workflow of drug discovery.
Caption: p53 signaling pathway and the inhibitory action of pyrazole-based Mdm2 inhibitors.
Caption: The iterative workflow of drug discovery, highlighting the interplay between in vitro and in vivo testing.
Caption: Logical relationship between in vitro and in vivo efficacy, highlighting key influencing factors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. assaygenie.com [assaygenie.com]
- 5. inotiv.com [inotiv.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Discovery Workflow - What is it? [vipergen.com]
- 8. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. clyte.tech [clyte.tech]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. bio-protocol.org [bio-protocol.org]
Validating the Biological Target of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis for validating the likely biological target of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid. Based on extensive analysis of existing literature, the primary biological target of the pyrazole-carboxylic acid scaffold is strongly indicated to be Lactate Dehydrogenase (LDH), a critical enzyme in cancer cell metabolism.
While direct experimental data for this compound is not publicly available, a significant body of research on structurally related pyrazole-based compounds points towards potent inhibition of LDH. This guide will therefore focus on the validation of the pyrazole-carboxylic acid scaffold as an LDH inhibitor and compare its potential efficacy against other known LDH inhibitors.
The Warburg Effect and the Significance of Lactate Dehydrogenase
Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[1] In this process, glucose is converted to lactate even in the presence of oxygen. Lactate dehydrogenase (LDH) is the key enzyme responsible for the conversion of pyruvate to lactate.[2] The two major subunits of LDH are LDHA and LDHB, which form five different isoenzymes. In many cancer types, the LDHA isoform is overexpressed, supporting rapid cell proliferation and tumor progression. Consequently, inhibiting LDH has emerged as a promising therapeutic strategy for cancer.[2]
Pyrazole-Based Compounds as Lactate Dehydrogenase Inhibitors
Quantitative high-throughput screening has identified pyrazole-based compounds as potent inhibitors of human lactate dehydrogenase. Structure-activity relationship (SAR) studies have revealed that the pyrazole-carboxylic acid scaffold is a key pharmacophore for LDH inhibition, with the carboxylic acid moiety likely interacting with the pyruvate binding site of the enzyme.
One notable example from a lead optimization campaign is the compound 2-(3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)thiazole-4-carboxylic acid , which served as a starting point for the development of highly potent LDH inhibitors. This underscores the potential of the broader class of pyrazole-carboxylic acid derivatives, including this compound, as LDH inhibitors.
Comparison with Alternative Lactate Dehydrogenase Inhibitors
Several other classes of compounds have been identified as LDH inhibitors, offering a basis for comparison. The following table summarizes the inhibitory activities of selected alternative compounds.
| Compound Class | Example Compound | Target Isoform(s) | IC50 / Ki | Reference |
| N-hydroxyindole-based | FX-11 | LDHA | Ki = 8 µM | |
| Quinoline-based | Compound 3a | LDHA | Selective Inhibition | |
| Benzimidazole-based | - | LDHA | Effective Inhibition | |
| Natural Polyphenols | Galloflavin | LDHA / LDHB | Ki = 5.46 µM (LDHA), 15.06 µM (LDHB) | |
| Natural Alkaloids | Berberine | LDHA | Reduces LDHA activity | |
| Pyrazole-based | NCATS-SM1440 | LDHA / LDHB | IC50 = 0.04 µM | |
| Pyrazole-based | NCATS-SM1441 | LDHA / LDHB | IC50 = 0.04 µM |
Experimental Protocols for Target Validation
To validate that this compound targets LDH, a series of biochemical and cell-based assays can be employed.
Biochemical LDH Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LDH.
Principle: The enzymatic activity of LDH is determined by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified human LDHA or LDHB enzyme
-
Test compound (this compound)
-
Pyruvate
-
NADH
-
Assay Buffer (e.g., 200 mM Tris-HCl pH 7.4, 100 µM EDTA, 0.01% Tween-20)
-
96-well or 1536-well plates
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Add LDH enzyme solution to the wells of the assay plate.
-
Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and compound mixture.
-
Initiate the reaction by adding a solution of pyruvate and NADH.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic read.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Cellular Lactate Production Assay
This assay measures the effect of the compound on lactate production in cancer cells, providing evidence of target engagement in a cellular context.
Principle: The amount of lactate secreted by cells into the culture medium is quantified using a colorimetric or fluorometric assay.
Materials:
-
Cancer cell line with high glycolytic activity (e.g., MiaPaCa-2 pancreatic cancer cells)
-
Cell culture medium and supplements
-
Test compound
-
Lactate assay kit
-
Plate reader for absorbance or fluorescence measurement
Procedure:
-
Seed cancer cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
Collect the cell culture supernatant.
-
Quantify the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's protocol.
-
Normalize the lactate levels to the cell number or total protein concentration.
-
Determine the effect of the compound on lactate production and calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to confirm direct binding of the compound to LDH within intact cells.
Principle: The binding of a ligand to a protein stabilizes the protein against thermal denaturation. This change in thermal stability can be detected by heating cell lysates to various temperatures and then quantifying the amount of soluble protein remaining.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer
-
Antibodies specific for LDH
-
Western blotting or ELISA reagents
Procedure:
-
Treat intact cells with the test compound or vehicle.
-
Lyse the cells.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Detect the amount of soluble LDH in the supernatant using Western blotting or ELISA.
-
A shift in the melting curve of LDH in the presence of the compound indicates direct target engagement.
Visualizing the Scientific Workflow
The following diagrams illustrate the key concepts and experimental workflows discussed in this guide.
Caption: Inhibition of the glycolytic pathway by a pyrazole-based LDH inhibitor.
Caption: Workflow for biochemical and cell-based LDH inhibition assays.
Caption: Logical approach to validating the biological target of a novel compound.
References
A Comparative Guide to the Cross-Reactivity of Fluorophenyl Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of various fluorophenyl pyrazole derivatives, supported by experimental data from recent studies. The information is intended to assist researchers in evaluating the selectivity and potential off-target effects of these compounds in drug discovery and development.
Data Summary
The following table summarizes the biological activities of several fluorophenyl pyrazole derivatives against a range of targets. This data can be used to assess their selectivity and potential for cross-reactivity.
| Compound | Target/Assay | Activity/Potency | Reference |
| 1-(4-fluorophenyl)-5-methyl-4-(1-(2-phenylhydrazineylidene)ethyl)-1H-pyrazole (4F-PMPH) | Bovine Serum Albumin Denaturation | Enhanced inhibition compared to non-fluorinated analog | [1] |
| COX-II (Molecular Docking) | Binding Energy: -8.03 kcal/mol | [1] | |
| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Estrogen Receptor Alpha (ERα) | Binding Affinity: -10.61 Kcal/mol; Ki: 16.71 nM | [2] |
| Fluorinated 4,5-dihydro-1H-pyrazole derivatives (e.g., H9) | S. sclerotiorum (antifungal) | 43.07% inhibition | [3] |
| F. culmorum (antifungal) | 46.75% inhibition | [3] | |
| Acetylcholinesterase (AChE) | 79.50% inhibition | [3] | |
| Pyrazole-urea based DFG-out p38α inhibitors | p38α Mitogen-Activated Protein Kinase | Good potency and excellent selectivity | [4] |
| Fluorinated tebufenpyrad analogs | Acaricide activity | Effective | [5] |
| N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide | Aurora Kinase B (AURKB) | Sub-nanomolar activity in enzymatic assay | [6] |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 (breast cancer cell line) | IC50: 81.48 ± 0.89 µM | |
| 3,5-diphenyl-1H-pyrazole | CFPAC-1 (pancreatic cancer cell line) | IC50: 61.7 ± 4.9 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of fluorophenyl pyrazole derivatives.
In Vitro Anti-inflammatory Assay: Protein Denaturation Inhibition
This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit the denaturation of bovine serum albumin (BSA) induced by heat.
-
Preparation of Reagents:
-
A 0.2% (w/v) solution of Bovine Serum Albumin (BSA) is prepared in a suitable buffer (e.g., Tris-HCl, pH 6.8).
-
Test compounds (fluorophenyl pyrazole derivatives) and a reference standard (e.g., diclofenac sodium) are dissolved in a minimal amount of dimethyl sulfoxide (DMSO) and then diluted with the buffer to desired concentrations (e.g., 100-500 µg/mL).
-
-
Assay Procedure:
-
In separate tubes, 500 µL of the BSA solution is mixed with 500 µL of the test compound solution or reference standard.
-
A control tube is prepared with 500 µL of BSA solution and 500 µL of the buffer-DMSO mixture.
-
The tubes are incubated at 37°C for 20 minutes.
-
Denaturation is induced by heating the samples at 72°C for 5 minutes.
-
After cooling to room temperature, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
-
-
Data Analysis:
-
The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Antifungal Activity Assay: Mycelial Growth Inhibition
This method assesses the ability of compounds to inhibit the growth of phytopathogenic fungi.
-
Culture Preparation:
-
The test fungi (e.g., Sclerotinia sclerotiorum, Fusarium culmorum) are cultured on a suitable medium like Potato Dextrose Agar (PDA).
-
-
Assay Procedure:
-
The fluorophenyl pyrazole derivatives are dissolved in a solvent (e.g., DMSO) and added to the molten PDA at a desired final concentration.
-
The amended PDA is poured into sterile Petri plates.
-
A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture is placed at the center of each plate.
-
Plates with PDA and solvent serve as controls.
-
The plates are incubated at a suitable temperature (e.g., 25°C) for a specified period.
-
-
Data Analysis:
-
The diameter of the fungal colony is measured.
-
The percentage of mycelial growth inhibition is calculated relative to the control.
-
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for various enzymes such as Acetylcholinesterase (AChE) or kinases.
-
Reagent Preparation:
-
Prepare a buffer solution appropriate for the specific enzyme.
-
Prepare solutions of the enzyme, the substrate, and the test compound (fluorophenyl pyrazole derivative) in the buffer.
-
-
Assay Procedure:
-
In a microplate well, the enzyme solution is pre-incubated with the test compound at various concentrations for a specific time.
-
The reaction is initiated by adding the substrate.
-
The reaction progress is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
The rate of the reaction is calculated for each concentration of the inhibitor.
-
The percentage of inhibition is determined relative to a control without the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates a typical workflow for assessing the cross-reactivity (or selectivity) of small molecule compounds like fluorophenyl pyrazole derivatives against a panel of targets.
References
- 1. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced selectivity profile of pyrazole-urea based DFG-out p38alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Novel Pyrazole Inhibitors: A Comparative Analysis of IC50 Values
The development of novel pyrazole-based compounds as potent inhibitors for various biological targets, particularly protein kinases, remains a significant area of focus in drug discovery and development. This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values for several recently developed pyrazole derivatives against a range of cancer cell lines and specific enzyme targets. The data is compiled from recent studies to offer researchers and scientists a valuable resource for comparing the efficacy of these novel inhibitors.
Data Presentation: Comparative IC50 Values
The inhibitory activities of various novel pyrazole inhibitors are summarized below. These compounds have been evaluated against multiple cancer cell lines and specific protein kinases, demonstrating a wide range of potencies.
| Compound ID | Target(s) | IC50 Value | Reference |
| Series 1 | |||
| Compound 35 | HepG2, MCF-7, Hela | 3.53 µM, 6.71 µM, 5.16 µM | [1] |
| Compound 36 | CDK2 | 0.199 µM | [1] |
| Compounds 33/34 | CDK2 | 0.074 µM / 0.095 µM | [1] |
| HCT116, MCF-7, HepG2, A549 | < 23.7 µM | [1] | |
| Compound 29 | MCF-7, HepG2, A549, Caco2 | 17.12 µM, 10.05 µM, 29.95 µM, 25.24 µM | [1] |
| Compound 37 | MCF-7 | 5.21 µM | [1] |
| Series 2 | |||
| Compound 6 | HCT116, MCF-7, Aurora A kinase | 0.39 µM, 0.46 µM, 0.16 µM | [2] |
| Compound 10 | Bcr-Abl kinase, K562 cell line | 14.2 nM, 0.27 µM | [2] |
| Compound 17 | Chk2 | 17.9 nM | [2] |
| HepG2, HeLa, MCF-7 | 10.8 µM, 11.8 µM, 10.4 µM | [2] | |
| EGFR/HER-2 Targeted | |||
| Compounds 22/23 | EGFR | 0.6124 µM / 0.5132 µM | [1] |
| MCF-7, A549, HeLa, PC3 | 2.82 - 6.28 µM | [1] | |
| Compound 29 | EGFR, HER-2 | 0.21 µM, 1.08 µM | [2] |
| MCF-7, B16-F10 | 0.30 µM, 0.44 µM | [2] | |
| Compound 49 | EGFR, HER-2 | 0.26 µM, 0.20 µM | [3] |
| Compound C5 | EGFR, MCF-7 | 0.07 µM, 0.08 µM | [4] |
| Miscellaneous | |||
| Compound 41 | MCF-7, HepG2 | 1.937 µg/mL, 3.695 µg/mL | [1] |
| Compound 42 | HCT116 | 2.914 µg/mL | [1] |
| N-phenyl pyrazoline 5 | Hs578T, MDA MB 231, HeLa | 3.95 µM, 21.55 µM, 4.708 µM | [5] |
| Thiazolyl-pyrazole 18 | HepG-2 | 2.20 µg/mL | [6] |
Experimental Protocols
The determination of IC50 values is crucial for assessing the potency of an inhibitor. The following are generalized methodologies for key experiments cited in the evaluation of novel pyrazole inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.[7]
-
Reagent Preparation : A reaction buffer is prepared containing the target kinase, a specific peptide substrate, ATP (adenosine triphosphate), and MgCl₂.[7]
-
Compound Preparation : The test pyrazole inhibitors are serially diluted in a solvent like DMSO (dimethyl sulfoxide) to create a range of concentrations.[7]
-
Reaction Initiation : In a 96-well plate, the kinase, the substrate, and the test compound dilution are combined. The enzymatic reaction is initiated by the addition of ATP.[7]
-
Incubation : The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[7]
-
Detection : The reaction is terminated, and the kinase activity is quantified. This is often achieved using a phosphospecific antibody that recognizes the phosphorylated substrate, followed by a fluorescent or luminescent signal detection.[7]
-
Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to a control (e.g., DMSO). The IC50 value, the concentration at which 50% of kinase activity is inhibited, is then determined by fitting the data to a dose-response curve.[7][8]
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cultured cells by measuring metabolic activity.
-
Principle : The assay is based on the ability of mitochondrial succinate dehydrogenase in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which is insoluble in water.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9]
-
Cell Plating : Adherent cells in their logarithmic growth phase are seeded into 96-well plates at a predetermined density (e.g., 1,000-10,000 cells/well) and incubated to allow for attachment.[9][10]
-
Compound Treatment : The cells are then treated with various concentrations of the pyrazole inhibitors and incubated for a specified period (e.g., 24-72 hours).[9]
-
MTT Addition : Following treatment, the culture medium is removed, and MTT solution is added to each well. The plate is incubated for approximately 4 hours to allow formazan crystals to form.[9]
-
Solubilization : The MTT solution is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[9]
-
Absorbance Reading : The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 490 nm).[9] The IC50 value is calculated from the dose-response curve of inhibitor concentration versus cell viability.
Visualizations
Signaling Pathway and Experimental Workflow
To better illustrate the context and processes involved in the evaluation of these inhibitors, the following diagrams are provided.
Caption: Simplified EGFR signaling pathway targeted by many pyrazole kinase inhibitors.
Caption: General experimental workflow for determining the IC50 value of an inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. courses.edx.org [courses.edx.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
Benchmarking 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid Against Known Anti-inflammatory and Anticancer Drugs: A Comparative Guide
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] A significant number of pyrazole-containing compounds have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway and a target in some cancers.[3][4][5] This guide provides a comparative benchmark of the novel compound, 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid, against established COX-2 inhibitors with known anti-inflammatory and anticancer effects.
Given the structural similarities to known COX-2 inhibitors, it is hypothesized that this compound will exhibit inhibitory activity against the COX-2 enzyme, leading to anti-inflammatory and antiproliferative effects. This guide outlines the experimental protocols to test this hypothesis and presents hypothetical data to illustrate a direct comparison with the well-established drugs Celecoxib and a generic non-selective NSAID, Ibuprofen.
Quantitative Data Comparison
The following tables summarize the hypothetical quantitative data for this compound against the benchmark drugs. This data is for illustrative purposes to demonstrate how the compound would be evaluated.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | 15.2 | 0.18 | 84.4 |
| Celecoxib | 15.0 | 0.04 | 375 |
| Ibuprofen | 5.8 | 12.5 | 0.46 |
Table 2: In Vitro Anticancer Activity (IC₅₀ in µM)
| Compound | A549 (Lung Carcinoma) | HT-29 (Colon Carcinoma) | MCF-7 (Breast Carcinoma) |
| This compound | 25.5 | 18.2 | 32.8 |
| Celecoxib | 22.1 | 15.8 | 28.4 |
| Ibuprofen | >100 | >100 | >100 |
Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| This compound | 10 | 45.2 |
| Celecoxib | 10 | 55.8 |
| Ibuprofen | 30 | 48.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of the test compounds against COX-1 and COX-2 enzymes.
-
Principle: The assay measures the peroxidase activity of COX enzymes, which catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). The subsequent reduction of PGG2 to PGH2 is coupled to the oxidation of a chromogenic substrate, and the change in absorbance is monitored.
-
Procedure:
-
Ovine COX-1 or human recombinant COX-2 enzyme is incubated with the test compound or vehicle (DMSO) in a reaction buffer containing hematin for 10 minutes at 37°C.[6][7]
-
The reaction is initiated by adding arachidonic acid.[6]
-
A chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) is included in the reaction mixture.
-
The absorbance is measured kinetically at 610 nm.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the control (vehicle).
-
IC₅₀ values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
-
In Vitro Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or antiproliferative effects of the compounds on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[8]
-
Procedure:
-
Cancer cell lines (e.g., A549, HT-29, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds or vehicle control for 48 hours.[9]
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).
-
The plates are incubated for 4 hours to allow for formazan crystal formation.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC₅₀ values are calculated.
-
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.
-
Principle: Subplantar injection of carrageenan in the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
-
Procedure:
-
Male Wistar rats (150-200g) are divided into groups (n=6).
-
The test compounds, reference drug (Celecoxib, Ibuprofen), or vehicle are administered orally 1 hour before carrageenan injection.
-
Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.
-
Visualizations
Signaling Pathway
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. ijcrt.org [ijcrt.org]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Selectivity Profile of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic Acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a compound is paramount in assessing its potential as a therapeutic agent. This guide provides a comparative framework for evaluating the selectivity of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid. Due to the absence of publicly available, specific bioactivity data for this compound, this document outlines a general approach and highlights key considerations by comparing it with known pyrazole-based inhibitors.
The pyrazole scaffold is a well-established pharmacophore found in a multitude of clinically approved drugs and investigational compounds. Its derivatives have demonstrated a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific substitutions on the pyrazole ring play a crucial role in determining the compound's potency and selectivity towards its biological target.
Comparative Data on Pyrazole-Based Inhibitors
To illustrate the concept of a selectivity profile, the following table summarizes the inhibitory activities of several well-characterized pyrazole derivatives against various enzyme targets. This data, compiled from publicly available literature, showcases the diverse selectivity profiles that can be achieved within this chemical class. It is important to note that no specific data for this compound is available in the public domain.
| Compound Name | Target(s) | IC50 / Ki (nM) | Selectivity Highlights | Reference |
| Celecoxib | COX-2 | 0.8 - 5.1 | Highly selective for COX-2 over COX-1 | [1] |
| Rimonabant | CB1 Receptor | 1.8 | Antagonist for the cannabinoid receptor 1 | |
| Compound 15 from Turkan et al. | Acetylcholinesterase (AChE) | 66.37 | Potent AChE inhibitor | |
| Compound 9 from Turkan et al. | Carbonic Anhydrase I & II (hCA I & II) | 0.93 (hCA I), 0.75 (hCA II) | Potent inhibitor of carbonic anhydrase isoforms | |
| SC-58635 (Celecoxib Analog) | COX-2 | Varies with substitution | Structure-activity relationship studies demonstrate tunable selectivity |
Key Signaling Pathways and Experimental Workflows
To determine the selectivity profile of a novel compound like this compound, it is essential to screen it against a panel of relevant biological targets. The choice of targets would be guided by the structural similarity of the compound to known inhibitors and the desired therapeutic application.
A common starting point for pyrazole derivatives is the assessment of their anti-inflammatory potential via cyclooxygenase (COX) inhibition. The following diagram illustrates the general workflow for an in vitro COX inhibition assay.
Caption: Workflow for determining the in vitro COX inhibitory activity and selectivity of a test compound.
Another critical aspect of drug development is understanding how a compound interacts with key cellular signaling pathways. For instance, if a pyrazole derivative is being investigated as an anticancer agent, its effect on pathways like the PI3K/Akt/mTOR pathway would be of significant interest.
Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for cancer therapeutics.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable scientific data. Below is a generalized protocol for an in vitro cyclooxygenase (COX) inhibition assay, which would be a primary screen for a compound like this compound to assess its anti-inflammatory potential.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Celecoxib (selective COX-2 inhibitor control)
-
Ibuprofen (non-selective COX inhibitor control)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM epinephrine and 1 µM hematin)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
96-well microplates
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and control compounds in DMSO. Serially dilute the stock solutions to obtain a range of test concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Reaction:
-
Add 10 µL of the diluted test compound or control to the wells of a 96-well plate.
-
Add 10 µL of either COX-1 or COX-2 enzyme solution to the respective wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Incubate the plate at 37°C for 10 minutes.
-
-
PGE2 Measurement:
-
Stop the enzymatic reaction by adding 10 µL of 1 M HCl.
-
Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
While a specific selectivity profile for this compound is not currently available in the public domain, this guide provides a comprehensive framework for its evaluation. By employing standardized in vitro and in vivo assays and comparing its activity against well-characterized pyrazole derivatives, researchers can elucidate its pharmacological properties and potential therapeutic applications. The provided experimental protocol and pathway diagrams serve as a starting point for the systematic investigation of this and other novel chemical entities. Further research is warranted to determine the specific biological targets and selectivity of this compound.
References
A Comparative Pharmacokinetic Profile of Pyrazole Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of several key pyrazole carboxylic acid derivatives, a class of compounds with significant therapeutic applications, most notably as selective cyclooxygenase-2 (COX-2) inhibitors. The following sections present quantitative pharmacokinetic data, detailed experimental methodologies, and visualizations of metabolic pathways and experimental workflows to facilitate a comprehensive understanding of their absorption, distribution, metabolism, and excretion (ADME) characteristics.
Introduction to Pyrazole Carboxylic Acid Derivatives
Pyrazole carboxylic acid derivatives are a versatile class of heterocyclic compounds that form the structural core of numerous pharmaceuticals.[1] Their biological activities are diverse, ranging from anti-inflammatory and analgesic to anticancer and antimicrobial properties.[1][2] A prominent subgroup of these derivatives is the "coxib" class of nonsteroidal anti-inflammatory drugs (NSAIDs), which selectively inhibit the COX-2 enzyme, playing a key role in pain and inflammation.[1] Understanding the pharmacokinetic nuances of these derivatives is paramount for optimizing drug efficacy and safety. This guide focuses on a comparative analysis of five notable coxib derivatives: Celecoxib, Mavacoxib, Robenacoxib, Deracoxib, and Cimicoxib.
While direct comparative studies under identical conditions are limited, this guide synthesizes available data from various preclinical and clinical investigations to offer a valuable comparative perspective.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of pyrazole carboxylic acid derivatives can vary significantly based on the specific compound, the species being studied, and administrative conditions such as being fed or fasted. The following table summarizes key pharmacokinetic parameters for five prominent coxib derivatives.
| Derivative | Species | Dose | Cmax | Tmax (hours) | T1/2 (hours) | Bioavailability (%) | Reference |
| Celecoxib | Human | 200 mg (oral) | 705 ng/mL | ~3 | ~11.2 | Not Determined | [3] |
| Mavacoxib | Dog (Beagle) | 4 mg/kg (oral, fed) | 3.32 µg/mL | ~2 | 391.2 (16.3 days) | 87.4 | [2] |
| Dog (Beagle) | 4 mg/kg (oral, fasted) | 1.66 µg/mL | ~2 | 398.4 (16.6 days) | 46.1 | [2] | |
| Robenacoxib | Dog | 2 mg/kg (oral, fasted) | Not Reported | < 1 | 0.63 | 84 | [4] |
| Dog | 2 mg/kg (SC) | Not Reported | < 1 | Not Reported | 88 | [4] | |
| Deracoxib | Dog | 2-3 mg/kg (oral) | Not Reported | Not Reported | 3 | Not Reported | [5] |
| Cimicoxib | Dog | 1 mg/kg (oral) | Not Reported | 2 | ~7 | ~75 | [6] |
Experimental Protocols
Accurate pharmacokinetic analysis relies on robust and validated experimental protocols. Below are detailed methodologies for key experiments cited in the analysis of pyrazole carboxylic acid derivatives.
Quantification of Drug Concentration in Plasma by LC-MS/MS
This protocol describes a general method for the quantification of a pyrazole carboxylic acid derivative (e.g., Mavacoxib) in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.
a. Sample Collection and Preparation:
-
Collect whole blood samples into tubes containing an appropriate anticoagulant (e.g., K3EDTA for Mavacoxib).[6]
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at or below -10°C until analysis.[6]
-
For analysis, perform a protein precipitation by adding a precipitating agent (e.g., methanol with 1% formic acid) containing an internal standard (e.g., Celecoxib for Mavacoxib analysis) to the plasma sample.[7]
-
Vortex the mixture and then centrifuge at high speed (e.g., 15,000 x g for 10 minutes) to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[7]
b. Chromatographic and Mass Spectrometric Conditions:
-
HPLC System: Utilize a high-performance liquid chromatography system.
-
Column: A reverse-phase column (e.g., Kinetex Phenyl Hexyl) is often suitable.[8]
-
Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% Formic Acid) and an organic solvent (e.g., Acetonitrile with 0.1% Formic Acid) is typically used.[8]
-
Flow Rate: A flow rate of around 0.6 mL/min is common.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.[8]
c. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Non-Compartmental Pharmacokinetic Analysis
Pharmacokinetic parameters are typically calculated from the plasma concentration-time data using non-compartmental analysis.
-
Cmax (Maximum Plasma Concentration) and Tmax (Time to Cmax): These are determined directly from the observed plasma concentration-time data.
-
AUC (Area Under the Curve): The area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) is calculated using the linear trapezoidal rule. The area from the last measurable concentration to infinity (AUCt-∞) is estimated by dividing the last measurable concentration by the terminal elimination rate constant (λz). The total AUC (AUC0-∞) is the sum of AUC0-t and AUCt-∞.
-
T1/2 (Terminal Half-Life): This is calculated as 0.693/λz, where λz is the terminal elimination rate constant determined from the slope of the log-linear phase of the plasma concentration-time curve.
-
Bioavailability (F): Absolute oral bioavailability is calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100%.
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate a generalized experimental workflow for pharmacokinetic analysis and a typical metabolic pathway for pyrazole carboxylic acid derivatives.
Caption: Generalized workflow for a pharmacokinetic study.
Caption: Generalized metabolic pathway for pyrazole derivatives.
Metabolic Pathways of Pyrazole Carboxylic Acid Derivatives
The metabolism of pyrazole carboxylic acid derivatives, particularly the coxib class, primarily occurs in the liver through Phase I and Phase II reactions.
-
Phase I Metabolism: This initial phase predominantly involves oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system. For instance, Celecoxib is extensively metabolized by CYP2C9 to form a hydroxylated metabolite.[9] Similarly, Cimicoxib metabolism is mainly mediated by the canine ortholog of CYP2D6, which is CYP2D15, leading to a demethylated metabolite.[10] While the specific CYP isozymes for other coxibs like Deracoxib and Robenacoxib are not as clearly defined in the available literature, hepatic biotransformation is the primary route of their metabolism.[5][11]
-
Phase II Metabolism: Following Phase I oxidation, the metabolites often undergo Phase II conjugation reactions, which increases their water solubility and facilitates their excretion. A common conjugation reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). The glucuronide conjugates are then typically excreted in the urine and/or feces.[6]
-
Excretion: The primary route of excretion for many of these derivatives and their metabolites is through the feces, indicating significant biliary excretion.[12][13] For example, Mavacoxib undergoes very limited biotransformation and is primarily eliminated as the unchanged drug in the feces via biliary secretion.[12]
Conclusion
This guide provides a comparative overview of the pharmacokinetic properties of several key pyrazole carboxylic acid derivatives, with a focus on the coxib class of NSAIDs. The data presented highlights the significant variability in absorption, metabolism, and elimination among these structurally related compounds, which underscores the importance of species-specific and compound-specific pharmacokinetic studies in drug development. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field. Further research, particularly directly comparative studies and investigations into the specific metabolic pathways of a broader range of pyrazole carboxylic acid derivatives, will continue to enhance our understanding and optimize the therapeutic application of this important class of molecules.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zoetis.com.br [zoetis.com.br]
- 3. researchgate.net [researchgate.net]
- 4. Analytical determination and pharmacokinetics of robenacoxib in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deracoxib - Wikipedia [en.wikipedia.org]
- 6. Portico [access.portico.org]
- 7. cdn.ymaws.com [cdn.ymaws.com]
- 8. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative pharmacokinetic profile of cimicoxib in dogs and cats after IV administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor robenacoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of the route of excretion of robenacoxib (Onsior™) in cats and dogs: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Anti-Inflammatory Potency: Benchmarking Against Phenylbutazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory potency of various non-steroidal anti-inflammatory drugs (NSAIDs) relative to phenylbutazone. Phenylbutazone, a potent non-selective cyclooxygenase (COX) inhibitor, has long served as a benchmark in anti-inflammatory research. This document synthesizes in vitro and in vivo experimental data to offer a quantitative and methodological resource for drug discovery and development.
Quantitative Comparison of Anti-Inflammatory Potency
The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and upregulated during inflammation. The relative inhibition of these isoforms is a key determinant of both the efficacy and the side-effect profile of an NSAID.
In Vitro Cyclooxygenase (COX) Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for phenylbutazone and other common NSAIDs against COX-1 and COX-2. Lower IC50 values indicate greater potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Phenylbutazone | 0.302 | 0.708 | 0.43 |
| Flunixin | 0.336 | 0.436 | 0.77 |
| Carprofen | >100 | 1.8 | >55 |
| Meloxicam | 37 | 6.1 | 6.07 |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.92 |
| Indomethacin | 0.009 | 0.31 | 0.03 |
Data sourced from studies on equine and human enzymes. Direct comparison between studies should be made with caution due to variations in experimental conditions.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess the acute anti-inflammatory activity of compounds. The percentage of edema inhibition reflects the compound's ability to reduce inflammation.
| Compound | Dose (mg/kg) | Time Post-Carrageenan | Edema Inhibition (%) |
| Phenylbutazone | 30 | 3 hours | 42.6 |
| Indomethacin | 10 | 3 hours | 54 |
| Diclofenac | 40 | 3 hours | ~60-70 (peak) |
| Naproxen | 15 | 3 hours | 73 |
Data compiled from separate studies. Experimental conditions and animal strains may vary, affecting direct comparability.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines the determination of IC50 values for test compounds against purified COX-1 and COX-2 enzymes.
1. Enzyme and Reagent Preparation:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) is prepared containing co-factors such as hematin and L-epinephrine.
-
The substrate, arachidonic acid, is prepared in a suitable solvent.
-
Test compounds, including phenylbutazone and other NSAIDs, are dissolved in a solvent like DMSO to create stock solutions, which are then serially diluted.
2. Assay Procedure:
-
The reaction is typically performed in a 96-well plate format.
-
To each well, the reaction buffer with co-factors and the enzyme (either COX-1 or COX-2) are added.
-
A specific volume of the diluted test compound is added to the wells and pre-incubated with the enzyme for a defined period (e.g., 10 minutes at 37°C).
-
The enzymatic reaction is initiated by adding a specific concentration of arachidonic acid.
-
The reaction is allowed to proceed for a set time (e.g., 2 minutes at 37°C).
-
The reaction is terminated by adding a stopping solution, such as a stannous chloride solution.
3. Quantification of Prostaglandin Production:
-
The amount of prostaglandin E2 (PGE2) produced is quantified as a measure of COX activity.
-
Quantification can be performed using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for PGE2 or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4. Data Analysis:
-
The percentage of inhibition of COX activity for each concentration of the test compound is calculated relative to a vehicle control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
This protocol describes a widely used in vivo model for evaluating the acute anti-inflammatory effects of compounds.
1. Animal Preparation:
-
Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Animals are housed under standard laboratory conditions with free access to food and water. They are fasted for a period before the experiment.
2. Compound Administration:
-
Animals are divided into control and treatment groups.
-
The test compounds (e.g., phenylbutazone, other NSAIDs) are administered orally or intraperitoneally at predetermined doses. The control group receives the vehicle.
3. Induction of Inflammation:
-
One hour after compound administration, a subplantar injection of 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is made into the right hind paw of each rat.
4. Measurement of Paw Edema:
-
The volume of the injected paw is measured immediately before the carrageenan injection (baseline) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).
-
Paw volume is measured using a plethysmometer.
5. Data Analysis:
-
The degree of paw swelling is calculated as the increase in paw volume from the baseline.
-
The percentage of inhibition of edema for each treated group is calculated using the following formula:
-
% Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100
-
Where ΔV is the change in paw volume.
-
Visualizations
Cyclooxygenase (COX) Signaling Pathway
Caption: The Cyclooxygenase (COX) signaling pathway, illustrating the action of NSAIDs.
Experimental Workflow for In Vivo Anti-Inflammatory Assessment
Caption: Workflow for the carrageenan-induced paw edema assay.
Safety Operating Guide
A Guide to the Safe Disposal of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe disposal of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid, a compound often used in pharmaceutical research. The following procedures are based on general safety protocols for hazardous chemical waste and data from structurally similar compounds.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere strictly to the hazardous waste disposal protocols established by your institution and local regulatory bodies.
Immediate Safety Considerations
Before beginning any disposal procedure, it is crucial to understand the potential hazards associated with this class of compounds. Pyrazole carboxylic acid derivatives are often classified as irritants.
-
Hazard Identification : Similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3][4].
-
Personal Protective Equipment (PPE) : Always handle the chemical and its waste wearing appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat[1][2]. Work should be conducted in a well-ventilated area or under a chemical fume hood[2][5].
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It should not be released into the environment, poured down the drain, or disposed of in regular trash[1][6][7].
-
Waste Collection :
-
Designate a specific, properly labeled, and sealed container for the collection of this compound waste.
-
The container must be made of a material compatible with the chemical and be in good condition.
-
Keep the waste container closed except when adding waste[7].
-
-
Handling Contaminated Materials :
-
Solid Waste : Collect any residual powder, contaminated weigh boats, or filter papers and place them into the designated hazardous waste container. Sweep up spills using an inert absorbent material (like sand or vermiculite) and transfer into a suitable, closed container for disposal[1][6][8].
-
Contaminated Clothing : Immediately remove any clothing that comes into contact with the chemical. Contaminated clothing should be decontaminated or disposed of as hazardous waste, following institutional guidelines[1][5].
-
Empty Containers : The first rinse of a container that held the chemical must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected[7]. After thorough rinsing and air-drying, deface the label and dispose of the container as instructed by your EHS office[7].
-
-
Final Disposal :
-
All waste, including the chemical itself and any contaminated materials, must be disposed of through an approved waste disposal plant or a licensed hazardous waste contractor[1][5][6].
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal in accordance with all local, state, and federal regulations.
-
Quantitative Data Summary
While specific quantitative data for this compound is not provided in the search results, the table below summarizes hazard classifications common to analogous pyrazole-based carboxylic acids, which should be considered as potential properties until a specific SDS is consulted.
| Hazard Classification | Category | GHS Code | Source |
| Acute Toxicity, Oral | 4 | H302 | [2][3] |
| Skin Irritation | 2 | H315 | [1][2][3][4] |
| Serious Eye Irritation | 2 / 2A | H319 | [1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | [1][2][3][4] |
This table represents potential hazards and should be confirmed with the supplier-specific SDS.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
- 1. aksci.com [aksci.com]
- 2. chemscene.com [chemscene.com]
- 3. biosynth.com [biosynth.com]
- 4. fishersci.fr [fishersci.fr]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Personal protective equipment for handling 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and professionals in drug development, who handle 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid. The following procedures are based on the hazard profiles of structurally similar compounds and general laboratory safety principles for handling powdered acidic and halogenated aromatic compounds.
Hazard Profile
Based on analogous pyrazole carboxylic acid derivatives, this compound is anticipated to present the following hazards:
-
Skin Irritation : May cause redness and irritation upon contact.
-
Serious Eye Irritation : Can cause significant irritation and potential damage to the eyes.
-
Respiratory Irritation : Inhalation of dust may lead to irritation of the respiratory tract.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Rationale & Specifications |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of dust generation or splashing. | To protect eyes from airborne particles and potential splashes of solutions containing the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves). | To prevent direct skin contact. Gloves should be inspected for integrity before use and changed immediately if contaminated.[1] |
| Body Protection | A fully buttoned lab coat. An impervious apron is recommended when handling larger quantities. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if engineering controls are insufficient to control dust levels. | To prevent inhalation of the powdered compound, especially when weighing or transferring. |
| Footwear | Fully enclosed shoes constructed of a chemical-resistant material. | To protect feet from potential spills. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound.
1. Preparation and Engineering Controls:
- Designated Area : All handling of the solid compound must occur in a designated area, preferably within a certified chemical fume hood.[2]
- Ventilation Check : Before commencing work, ensure the chemical fume hood is functioning correctly.
- Gather Materials : Assemble all necessary equipment, such as spatulas, weigh boats, glassware, and appropriately labeled waste containers, prior to handling the chemical.
2. Donning PPE:
- Put on all required personal protective equipment as detailed in the table above, ensuring a proper fit.
3. Handling the Compound:
- Weighing : Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.
- Transferring : Use a spatula for transferring the solid. Avoid actions that could generate dust, such as pouring from a height.
- In Solution : When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
4. Post-Handling Procedures:
- Decontamination : Thoroughly clean any contaminated surfaces and equipment.
- Doffing PPE : Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat and eye protection).
- Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound.
Disposal Plan
Proper disposal is a critical aspect of the chemical's lifecycle and must be conducted in accordance with institutional and regulatory guidelines.
1. Waste Segregation and Collection:
- Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container for halogenated organic waste.[3]
- Liquid Waste : Solutions containing the compound and rinsates from cleaning contaminated glassware should be collected in a separate, labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste.[3][4]
2. Disposal Procedure:
- Container Management : Keep waste containers securely closed when not in use and store them in a designated, well-ventilated satellite accumulation area.[3]
- Institutional Protocol : Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[3] Never pour chemical waste down the drain.[5]
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
